molecular formula C9H17NO B1590408 4-Cyclopentylmorpholine CAS No. 39198-78-2

4-Cyclopentylmorpholine

Cat. No.: B1590408
CAS No.: 39198-78-2
M. Wt: 155.24 g/mol
InChI Key: WQSGOPRYLPXKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentylmorpholine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGOPRYLPXKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540515
Record name 4-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39198-78-2
Record name 4-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-cyclopentylmorpholine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the two most prominent and scientifically sound methods for its synthesis: Reductive Amination and Direct N-Alkylation. Each method will be presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide aims to provide not only procedural instructions but also the underlying scientific principles to empower researchers in their synthetic endeavors.

Introduction

Morpholine and its derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1][2] The morpholine ring, with its unique combination of an amine and an ether functional group, often imparts favorable physicochemical properties to drug molecules, such as improved aqueous solubility and metabolic stability. This compound, in particular, serves as a key building block in the synthesis of more complex pharmaceutical intermediates. Its synthesis, therefore, is of significant interest to the drug development community. This guide will provide a detailed exploration of the most effective methods for the preparation of this important compound.

Method 1: Reductive Amination of Morpholine with Cyclopentanone

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] This approach involves the reaction of a carbonyl compound (in this case, cyclopentanone) with an amine (morpholine) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine. This one-pot procedure is often preferred due to its efficiency and operational simplicity.

Mechanistic Rationale

The reaction proceeds in two key stages. The first is the acid-catalyzed formation of an enamine intermediate from the reaction of the secondary amine (morpholine) with the ketone (cyclopentanone). The equilibrium of this reaction is typically driven forward by the removal of water. The subsequent and irreversible step is the reduction of the enamine to the final product, this compound.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for iminium ions over ketones.

Diagram of the Reductive Amination Pathway

G cluster_0 Step 1: Enamine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Cyclopentanone Cyclopentanone Enamine Intermediate Enamine Intermediate Cyclopentanone->Enamine Intermediate + Morpholine, H+ Morpholine Morpholine Water H2O Enamine Intermediate->Water - H2O This compound This compound Enamine Intermediate->this compound + [H] Reducing Agent [H] (e.g., NaBH4)

Caption: Reductive amination of cyclopentanone with morpholine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones with morpholine.[4]

Materials:

  • Cyclopentanone

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of cyclopentanone (1.0 eq) and morpholine (1.2 eq) in dichloroethane (DCE) in a round-bottom flask under an inert atmosphere, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Direct N-Alkylation of Morpholine

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted amines. This method involves the reaction of morpholine, acting as a nucleophile, with an electrophilic cyclopentyl source, such as a cyclopentyl halide (e.g., cyclopentyl bromide).

Mechanistic Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom of the cyclopentyl halide, leading to the displacement of the halide leaving group and the formation of the C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Diagram of the N-Alkylation Pathway

G Morpholine Morpholine Transition State [Transition State] Morpholine->Transition State + Cyclopentyl Bromide Protonated Base Base-H+ Morpholine->Protonated Base + H+ from byproduct Cyclopentyl Bromide Cyclopentyl Bromide This compound This compound Transition State->this compound Bromide Ion Br- Transition State->Bromide Ion Base Base Base->Protonated Base + H+

Caption: N-Alkylation of morpholine with cyclopentyl bromide.

Experimental Protocol: N-Alkylation

This protocol is based on general procedures for the N-alkylation of secondary amines with alkyl halides.

Materials:

  • Morpholine

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile in a round-bottom flask, add morpholine (1.2 eq).

  • Add cyclopentyl bromide (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography on silica gel to yield this compound.

Data Presentation and Comparison of Methods

ParameterReductive AminationN-Alkylation
Starting Materials Morpholine, CyclopentanoneMorpholine, Cyclopentyl Halide
Key Reagents Reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃)
Reaction Type One-pot, two-step sequenceSN2 substitution
Advantages Milder conditions, readily available starting materialsSimple procedure, high yields
Disadvantages Potential for over-alkylation with some reducing agentsCyclopentyl halides can be lachrymatory
Typical Yields Moderate to highHigh

Characterization Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons on the carbons adjacent to the oxygen atom will appear at a lower field compared to those adjacent to the nitrogen. The cyclopentyl protons will appear as a multiplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two types of methylene carbons in the morpholine ring (C-O and C-N) and the carbons of the cyclopentyl group.

Conclusion

Both reductive amination and direct N-alkylation represent viable and efficient methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The reductive amination route offers the advantage of using a readily available and inexpensive ketone, while the N-alkylation route is a very direct and often high-yielding transformation. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers engaged in the synthesis of this and related morpholine derivatives.

References

An In-depth Technical Guide to 1-Morpholinocyclopentene (CAS 936-52-7): A Key Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-Morpholinocyclopentene (CAS 936-52-7), a pivotal reagent in synthetic organic chemistry. It is crucial to note an important clarification regarding the nomenclature: the provided CAS number, 936-52-7, correctly identifies 1-Morpholinocyclopentene , also known as N-(1-Cyclopenten-1-yl)morpholine, and not 4-Cyclopentylmorpholine. This document will focus exclusively on the correct compound associated with the specified CAS number.

1-Morpholinocyclopentene is an enamine derived from cyclopentanone and morpholine. Its primary utility lies in its function as a potent carbon nucleophile in the Stork Enamine Synthesis, offering a milder and more selective alternative to traditional enolate chemistry for the α-alkylation and α-acylation of ketones. This guide, intended for researchers, chemists, and drug development professionals, details the compound's properties, synthesis, reaction mechanisms, and applications, providing field-proven insights and actionable protocols.

Chemical Identity and Nomenclature

Clarity in chemical identification is paramount for reproducibility and safety in research. The compound corresponding to CAS number 936-52-7 is an enamine, not a saturated alkylamine. Its correct nomenclature and structural identifiers are detailed below.

Table 1: Chemical Identifiers for CAS 936-52-7 [1][2][3][4]

Identifier Value
CAS Number 936-52-7
IUPAC Name 4-(Cyclopent-1-en-1-yl)morpholine
Common Synonyms 1-Morpholinocyclopentene, N-(1-Cyclopenten-1-yl)morpholine, Cyclopentanone morpholine enamine
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Canonical SMILES C1CC=C(C1)N2CCOCC2

| InChI Key | VAPOFMGACKUWCI-UHFFFAOYSA-N |

Physicochemical Properties and Safety Data

Understanding the physical properties and handling requirements is essential for the effective and safe use of 1-Morpholinocyclopentene in a laboratory setting.

Table 2: Physicochemical Properties [2][5]

Property Value
Appearance Colorless to light yellow clear liquid
Boiling Point 105-106 °C @ 12 mmHg
Density 0.957 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.512
Flash Point 60 °C (140 °F) - closed cup

| Storage Temperature | 2-8°C, under inert atmosphere |

Safety Profile: 1-Morpholinocyclopentene is a flammable liquid and requires careful handling. It is an irritant to the skin, eyes, and respiratory system.[1][2][6]

Table 3: GHS Hazard Statements [1]

Code Hazard
H226 Flammable liquid and vapor
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Synthesis: The Formation of a Key Nucleophile

1-Morpholinocyclopentene is synthesized via the acid-catalyzed condensation of cyclopentanone with morpholine, a secondary amine.[7][8] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable enamine product.[9][10] The removal of water is critical to drive the equilibrium towards the product, which is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Causality of Experimental Design

The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial; it protonates the carbonyl oxygen of cyclopentanone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the morpholine nitrogen.[11] Toluene is used as the solvent because it forms an azeotrope with water, facilitating its removal and driving the reversible reaction to completion.[12] An excess of the more volatile amine (morpholine) is often used to compensate for its partial removal with the water azeotrope.[12]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Cyclopentanone Cyclopentanone Reaction Condensation Reaction Cyclopentanone->Reaction Morpholine Morpholine Morpholine->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Activates Carbonyl Solvent Toluene Solvent->Reaction Heat Reflux w/ Dean-Stark Heat->Reaction Drives H₂O Removal Enamine 1-Morpholinocyclopentene (CAS 936-52-7) Water Water (removed) Reaction->Enamine Reaction->Water

Caption: Workflow for the synthesis of 1-Morpholinocyclopentene.

Representative Synthetic Protocol

This protocol is adapted from a standard procedure for enamine synthesis and should be performed by trained personnel with appropriate safety precautions.[12]

  • Setup: Equip a 1-L round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: To the flask, add toluene (300 mL), cyclopentanone (1.50 mol), morpholine (1.80 mol), and a catalytic amount of p-toluenesulfonic acid (1.5 g).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until water ceases to be collected.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Assemble a distillation apparatus. Remove the toluene solvent by distillation at atmospheric pressure.

  • Final Product: Distill the remaining residue under reduced pressure. Collect the fraction boiling at 105–106 °C/12 mmHg to yield pure 1-Morpholinocyclopentene as a colorless liquid. The product is sensitive to hydrolysis and should be stored under an inert atmosphere.[12]

Core Application: The Stork Enamine Synthesis

The primary value of 1-Morpholinocyclopentene lies in its role as a nucleophilic intermediate in the Stork Enamine Synthesis.[13] This powerful C-C bond-forming strategy allows for the selective mono-alkylation or acylation at the α-carbon of a ketone.

Mechanistic Advantage over Enolates

Traditional α-alkylation of ketones requires strong bases (e.g., LDA, NaH) to form an enolate. This process can suffer from side reactions, including poly-alkylation and self-condensation.[14] The Stork enamine approach circumvents these issues:

  • Milder Conditions: The reaction proceeds under neutral or mildly acidic conditions, preserving sensitive functional groups.[14]

  • High Selectivity: Enamine formation favors the less-substituted α-carbon, and the resulting alkylation is highly selective, minimizing poly-alkylation products.[15]

  • Broad Scope: The reaction is effective with a range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors.[13][15]

The overall process involves three key stages: (1) formation of the enamine, (2) nucleophilic attack on an electrophile to form an iminium salt, and (3) acidic hydrolysis to regenerate the carbonyl and yield the final α-substituted ketone.[14]

G cluster_cycle Stork Enamine Alkylation Cycle Ketone Cyclopentanone Enamine 1-Morpholinocyclopentene Ketone->Enamine + Morpholine - H₂O Iminium Iminium Salt Intermediate Enamine->Iminium + Electrophile (R-X) (Nucleophilic Attack) Product α-Alkylated Cyclopentanone Iminium->Product + H₃O⁺ (Hydrolysis) Product->Ketone Base Structure

Caption: The catalytic cycle of Stork Enamine Alkylation.

Application in Pharmaceutical Intermediate Synthesis

1-Morpholinocyclopentene serves as a reagent for synthesizing precursors to pharmacologically active molecules. For instance, it is used to prepare cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, which have shown antagonistic effects against dopamine-induced vasodepression, highlighting its utility in medicinal chemistry.[5][16] In another documented application, it serves as the nucleophile in a Michael-Stork addition to allenyl ketones and esters.[17]

Analytical and Quality Control

Ensuring the purity and identity of 1-Morpholinocyclopentene is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of volatile amines like 1-Morpholinocyclopentene.

Representative GC-FID Protocol: This is a general method and may require optimization for specific instrumentation.[18]

  • Sample Preparation: Prepare a dilute solution of 1-Morpholinocyclopentene in a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for amine analysis (e.g., a base-deactivated column).

  • GC Conditions:

    • Inlet: Multi-mode inlet in pulsed splitless mode.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program:

      • Initial Oven Temp: 60 °C, hold for 1 min.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 min.

    • Detector Temp: 280 °C.

  • Analysis: Inject the sample and integrate the resulting peaks. Purity is determined by the area percent of the main product peak relative to any impurities.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the enamine. Look for the disappearance of the strong C=O stretch from the starting ketone (around 1740 cm⁻¹) and the appearance of a characteristic C=C stretch for the enamine (around 1650-1600 cm⁻¹).[1][3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 153, confirming the molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl proton on the cyclopentene ring, as well as signals for the morpholine and cyclopentene methylene groups. ¹³C NMR will show the key C=C signals of the enamine functional group.

Conclusion

1-Morpholinocyclopentene (CAS 936-52-7) is a valuable and versatile reagent, not merely a simple building block. As the archetypal enamine for the Stork synthesis, it provides chemists with a reliable and mild method for the selective formation of carbon-carbon bonds at the α-position of a five-membered ring. Its utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to the Structure Elucidation of N-(1-Cyclopenten-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of N-(1-Cyclopenten-1-yl)morpholine, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis and spectroscopic characterization of this enamine. We will explore the causal relationships behind experimental choices and present self-validating protocols for a thorough structural analysis, grounded in authoritative references.

Introduction and Significance

N-(1-Cyclopenten-1-yl)morpholine, also known as 1-morpholinocyclopentene, is a widely utilized enamine in organic synthesis.[1][2] Its significance stems from its role as a nucleophilic intermediate in the Stork enamine alkylation and acylation reactions, which offer a mild and efficient alternative to traditional enolate chemistry for the formation of carbon-carbon bonds.[3] The controlled reactivity of enamines like N-(1-Cyclopenten-1-yl)morpholine allows for the selective functionalization of ketones and aldehydes at the α-position, a critical transformation in the synthesis of complex organic molecules and pharmacologically active compounds.[4][5] A precise understanding of its structure is paramount for predicting its reactivity and ensuring the desired outcomes in multi-step syntheses.

Molecular Formula: C₉H₁₅NO[1][2] Molecular Weight: 153.22 g/mol [1][2] CAS Registry Number: 936-52-7[1][2]

This guide will systematically detail the synthesis and the multi-faceted spectroscopic analysis required to unequivocally confirm the structure of N-(1-Cyclopenten-1-yl)morpholine.

Synthesis via Stork Enamine Reaction

The most common and efficient method for the preparation of N-(1-Cyclopenten-1-yl)morpholine is the Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclopentanone with morpholine.[6] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Reaction Mechanism

The mechanism proceeds through a series of well-defined steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Morpholine: The nitrogen atom of morpholine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, converting the hydroxyl group into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.

  • Deprotonation: A base (typically another molecule of morpholine or the solvent) removes a proton from the α-carbon, leading to the formation of the stable enamine product and regeneration of the acid catalyst.

Experimental Protocol: Synthesis of N-(1-Cyclopenten-1-yl)morpholine
  • Reagents and Equipment:

    • Cyclopentanone

    • Morpholine

    • Toluene (or a similar azeotroping solvent)

    • p-Toluenesulfonic acid (catalytic amount)

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure N-(1-Cyclopenten-1-yl)morpholine as a colorless to light yellow liquid.[5]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_cyclopentanone Cyclopentanone reaction_step Reflux in Toluene with Dean-Stark Trap start_cyclopentanone->reaction_step start_morpholine Morpholine start_morpholine->reaction_step start_catalyst p-Toluenesulfonic Acid start_catalyst->reaction_step water_removal Azeotropic Removal of Water reaction_step->water_removal workup_evaporation Solvent Evaporation water_removal->workup_evaporation purification_distillation Vacuum Distillation workup_evaporation->purification_distillation product N-(1-Cyclopenten-1-yl)morpholine purification_distillation->product

Caption: Workflow for the synthesis of N-(1-Cyclopenten-1-yl)morpholine.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of N-(1-Cyclopenten-1-yl)morpholine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-(1-Cyclopenten-1-yl)morpholine, the key diagnostic absorption bands are characteristic of an enamine.

  • C=C Stretch: A strong absorption band is expected in the region of 1650-1600 cm⁻¹ corresponding to the C=C double bond of the enamine.[7] This is a key indicator of the enamine functionality.

  • C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1335-1250 cm⁻¹ range for aromatic amines and 1250-1020 cm⁻¹ for aliphatic amines.[8] For this enamine, a strong band is expected in the vinylic C-N stretch region.

  • C-H Stretches: Absorption bands corresponding to sp² C-H stretching of the vinylic proton will be observed just above 3000 cm⁻¹, while sp³ C-H stretches of the cyclopentene and morpholine rings will appear just below 3000 cm⁻¹.

  • Absence of N-H Stretch: As N-(1-Cyclopenten-1-yl)morpholine is a tertiary amine, there will be no N-H stretching vibrations in the 3500-3300 cm⁻¹ region.[5][9][10]

  • Absence of C=O Stretch: The absence of a strong absorption band around 1715 cm⁻¹ confirms the complete conversion of the starting material, cyclopentanone.[9]

The NIST WebBook provides a reference gas-phase IR spectrum for N-(1-Cyclopenten-1-yl)-morpholine which can be used for comparison.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, publicly available, peer-reviewed spectra for N-(1-Cyclopenten-1-yl)morpholine are not readily found in the initial search, its expected ¹H and ¹³C NMR spectra can be predicted based on the known chemical shifts of similar structures. PubChem indicates the existence of ¹H and ¹³C NMR spectra for this compound, which can be accessed through SpectraBase.[7] A 1975 study on the carbon-13 NMR of enamines, including those derived from cyclopentanone, provides a strong basis for our predictions.[4]

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the vinylic, cyclopentenyl, and morpholine protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Vinylic Proton (C=CH)~4.5 - 5.0Triplet (t)1H
Morpholine Protons (-N-CH₂-)~2.8 - 3.2Triplet (t) or Multiplet (m)4H
Morpholine Protons (-O-CH₂-)~3.6 - 3.8Triplet (t) or Multiplet (m)4H
Allylic Protons (-C=C-CH₂-)~2.2 - 2.5Multiplet (m)4H
Homoallylic Protons (-CH₂-CH₂-CH₂-)~1.8 - 2.1Quintet (quint)2H

Causality Behind Chemical Shifts:

  • The vinylic proton is deshielded due to its sp² hybridization and the electron-donating effect of the nitrogen atom, placing it in the downfield region.

  • The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen due to the higher electronegativity of oxygen.[11][12]

  • The allylic protons are deshielded by the adjacent double bond.

3.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Vinylic Carbon (C=C-N)~140 - 150
Vinylic Carbon (C=CH)~95 - 105
Morpholine Carbons (-N-CH₂-)~48 - 52
Morpholine Carbons (-O-CH₂-)~65 - 70
Allylic Carbon (-C=C-CH₂-)~30 - 35
Homoallylic Carbon (-CH₂-CH₂-CH₂-)~20 - 25

Causality Behind Chemical Shifts:

  • The vinylic carbon attached to the nitrogen is significantly downfield due to the direct attachment of the electronegative nitrogen atom.

  • The other vinylic carbon is upfield relative to a typical alkene due to the electron-donating resonance effect of the nitrogen lone pair.

  • The morpholine carbons adjacent to oxygen are deshielded and appear at a lower field than those adjacent to the nitrogen.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of N-(1-Cyclopenten-1-yl)morpholine will show a molecular ion peak at m/z = 153, corresponding to its molecular weight.[1][2] The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[5]

  • Fragmentation Pattern: Enamines typically undergo α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken. This results in the formation of a resonance-stabilized cation. For N-(1-Cyclopenten-1-yl)morpholine, characteristic fragmentation patterns would involve the loss of fragments from the cyclopentene and morpholine rings. The NIST WebBook provides a reference EI mass spectrum for this compound.[8]

Spectroscopic Analysis Workflow

G cluster_sample Purified Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample N-(1-Cyclopenten-1-yl)morpholine ir_spec IR Spectroscopy sample->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) sample->nmr_spec ms_spec Mass Spectrometry sample->ms_spec ir_data Identify Functional Groups: C=C, C-N Absence of C=O, N-H ir_spec->ir_data nmr_data Determine C-H Framework: Chemical Shifts, Multiplicities, Integration nmr_spec->nmr_data ms_data Confirm Molecular Weight (m/z=153) Analyze Fragmentation Pattern ms_spec->ms_data elucidation Structure Elucidation ir_data->elucidation nmr_data->elucidation ms_data->elucidation

Caption: Workflow for the spectroscopic elucidation of N-(1-Cyclopenten-1-yl)morpholine.

Conclusion

The structural elucidation of N-(1-Cyclopenten-1-yl)morpholine is a systematic process that begins with its synthesis via the Stork enamine reaction and is completed through a comprehensive analysis of its spectroscopic data. Each analytical technique—IR, NMR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. By carefully interpreting the data from these methods, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring its effective application in the development of novel chemical entities.

References

An In-Depth Technical Guide to 4-Cyclopentylmorpholine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and complex molecular architectures is a testament to its favorable physicochemical and metabolic properties. This guide focuses on a specific, yet highly valuable derivative: 4-Cyclopentylmorpholine . We will delve into its core chemical attributes, synthesis, and burgeoning applications, providing a technical resource for researchers leveraging this compound in their work.

The incorporation of a cyclopentyl group onto the morpholine nitrogen introduces a unique combination of lipophilicity and conformational rigidity. This can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile, making this compound a valuable building block in the design of novel therapeutics and functional materials.[2]

Core Molecular Attributes

This compound is a tertiary amine characterized by a morpholine ring N-substituted with a cyclopentyl group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₇NO[3]
Molecular Weight 155.24 g/mol [3]
CAS Number 39198-78-2[3]
IUPAC Name This compound[3]
Canonical SMILES C1CCC(C1)N2CCOCC2[3]
InChI Key WQSGOPRYLPXKNG-UHFFFAOYSA-N[3]

Chemical Structure

Caption: 2D structure of this compound.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is through reductive amination . This cornerstone reaction in organic chemistry involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[4] In this case, morpholine is reacted with cyclopentanone.

The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Generalized Reductive Amination Protocol

This protocol is a representative procedure for the synthesis of N-alkylated amines and can be adapted for the specific synthesis of this compound.

Materials:

  • Cyclopentanone

  • Morpholine

  • Sodium triacetoxyborohydride (STAB) or a similar reducing agent (e.g., sodium cyanoborohydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in DCM, add morpholine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture. Control the addition rate to manage any exotherm.

  • Stir the reaction at room temperature until completion (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Reductive_Amination_Workflow Reactants Cyclopentanone + Morpholine in DCM Intermediate Enamine/Iminium Ion Formation (Catalytic Acid) Reactants->Intermediate Reduction Addition of Reducing Agent (e.g., STAB) Intermediate->Reduction Product This compound Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the synthesis of this compound via reductive amination.

Applications in Research and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] this compound serves as a valuable building block for introducing this beneficial fragment along with a lipophilic cyclopentyl group.

Role as a Synthetic Building Block

This compound can be utilized in a variety of chemical transformations, primarily leveraging the nucleophilicity of the morpholine nitrogen. However, in its final form, it acts as a key substituent in larger molecules. Its incorporation can be crucial in modulating the structure-activity relationship (SAR) of a compound series. The cyclopentyl group can provide an optimal hydrophobic interaction with a target protein, while the morpholine ring can engage in hydrogen bonding or improve solubility.

While specific drugs containing the this compound fragment are not prominently documented, its structural motif is representative of those found in a range of biologically active compounds, including:

  • CNS Agents: The physicochemical properties of the morpholine ring can aid in blood-brain barrier penetration.

  • Anticancer Agents: Many kinase inhibitors incorporate morpholine to improve their drug-like properties.

  • Anti-infective Agents: The morpholine ring is a key component of the antibiotic linezolid.

The use of this compound allows for the systematic exploration of the chemical space around a lead compound, where the cyclopentyl group can probe hydrophobic pockets within a biological target.

Applications_Logic cluster_properties Physicochemical Properties cluster_applications Therapeutic Areas A Improved Solubility D CNS Disorders A->D enables application in E Oncology A->E enables application in F Infectious Diseases A->F enables application in B Metabolic Stability B->D enables application in B->E enables application in B->F enables application in C Optimal Lipophilicity C->D enables application in C->E enables application in C->F enables application in Core This compound Core->A confers Core->B confers Core->C confers

Caption: The role of this compound in drug discovery.

Safety and Handling

General Hazards:

  • Skin and Eye Irritation: Similar to other amines, this compound is expected to be an irritant to the skin and eyes. Prolonged contact may cause burns.[5][6][7]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[8]

  • Flammability: While not highly flammable, it may be combustible.[8]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a proven pharmacophoric scaffold (morpholine) and a lipophilic, conformationally constrained moiety (cyclopentyl) makes it an attractive component for the design of new molecules with tailored properties. Understanding its synthesis, reactivity, and safe handling is crucial for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectroscopic Profile of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopentylmorpholine is a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. As with any novel compound, a thorough characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The principles behind data acquisition and interpretation are discussed, providing a framework for researchers to understand and predict the spectroscopic features of this molecule and related N-alkylated morpholine derivatives.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the structure of this compound. The molecule consists of a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The nitrogen atom is substituted with a cyclopentyl group.

G cluster_0 Ionization cluster_1 Fragmentation This compound This compound [M]+• (m/z 155) [M]+• (m/z 155) This compound->[M]+• (m/z 155) Electron Ionization [M-C4H7]+ [M-C4H7]+ [M]+• (m/z 155)->[M-C4H7]+ [C4H8NO]+ [C4H8NO]+ [M]+• (m/z 155)->[C4H8NO]+ [C4H9]+ [C4H9]+ [M]+• (m/z 155)->[C4H9]+ [M-C4H7]+ (m/z 100) [M-C4H7]+ (m/z 100) [C4H8NO]+ (m/z 86) [C4H8NO]+ (m/z 86) [C4H9]+ (m/z 57) [C4H9]+ (m/z 57)

1H NMR spectrum of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclopentylmorpholine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed theoretical analysis of the proton (¹H) NMR spectrum of this compound. As a saturated heterocyclic compound, its spectrum is a rich tapestry of chemical shifts and spin-spin coupling patterns that reveal the precise arrangement of its constituent atoms. This document serves as a technical resource for researchers and drug development professionals, deconstructing the spectrum by examining the distinct contributions of the morpholine and cyclopentyl moieties. We will explore the underlying principles governing the chemical environment of each proton, predict their resonance frequencies and splitting patterns, and provide a robust experimental framework for acquiring high-quality spectral data.

The Structural Landscape of this compound

This compound is a tertiary amine featuring a saturated six-membered morpholine ring N-substituted with a five-membered cyclopentyl group. The structural characterization by ¹H NMR is not trivial; the spectrum arises from several sets of chemically non-equivalent protons distributed across both ring systems. Understanding the spectrum requires a systematic evaluation of each unique proton environment.

The molecule's structure breaks down into two key components for NMR analysis:

  • The Morpholine Ring: A chair-like conformation with four methylene (CH₂) groups. The heteroatoms (Oxygen and Nitrogen) create distinct electronic environments.

  • The Cyclopentyl Substituent: A non-planar aliphatic ring attached via a C-N bond. The point of attachment breaks the ring's symmetry, rendering most of its protons non-equivalent.

The first step in a rigorous analysis is to identify and label the unique proton sets, as shown in the diagram below.

Caption: Molecular structure with key proton groups labeled for NMR analysis.

Deconstructing the Spectrum: The Morpholine Moiety

The morpholine ring adopts a chair conformation in solution.[1][2] This conformational preference, combined with the influence of the nitrogen and oxygen atoms, dictates the chemical shifts and appearance of its eight protons.

Protons Adjacent to Oxygen (H-2, H-6)

The four protons of the two methylene groups adjacent to the oxygen atom (labeled H-2 and H-6) are in the most electron-poor environment within the morpholine ring. The high electronegativity of oxygen exerts a powerful inductive deshielding effect, pulling electron density away from the neighboring protons.

  • Predicted Chemical Shift: This deshielding causes the signal to appear significantly downfield. Based on spectral data for unsubstituted morpholine and its derivatives, this signal is expected in the range of δ 3.6 - 3.8 ppm .[3]

  • Splitting Pattern: Each of these CH₂ groups is adjacent to a CH₂ group on the other side of the nitrogen (H-3, H-5). According to the basic n+1 rule, where n=2, a triplet would be expected.[4] In practice, due to the fixed chair conformation, the signal often appears as a complex multiplet that can be approximated as a triplet.[5] This complexity arises because the axial and equatorial protons are technically non-equivalent, leading to more intricate coupling, often analyzed as an AA'XX' system.[5]

Protons Adjacent to Nitrogen (H-3, H-5)

The four protons of the methylene groups adjacent to the nitrogen atom (H-3, H-5) are also deshielded, but less so than their counterparts near the oxygen. Nitrogen is less electronegative than oxygen, resulting in a smaller inductive effect.

  • Predicted Chemical Shift: These protons resonate upfield relative to the H-2/H-6 protons. Their signal is typically found in the range of δ 2.4 - 2.7 ppm .[3][6]

  • Splitting Pattern: Similar to the H-2/H-6 protons, these CH₂ groups are adjacent to the CH₂ groups next to the oxygen. Therefore, their signal is also expected to be a triplet-like multiplet due to coupling with the H-2/H-6 protons.

Deconstructing the Spectrum: The Cyclopentyl Moiety

While unsubstituted cyclopentane gives a single sharp peak around δ 1.5 ppm due to the rapid conformational averaging that makes all ten protons equivalent, attaching the ring to the morpholine nitrogen breaks this symmetry entirely.[4][7]

The Methine Proton (H-1')

The lone proton on the carbon directly bonded to the morpholine nitrogen (H-1') is in a unique chemical environment.

  • Predicted Chemical Shift: This proton is directly influenced by the electron-withdrawing nitrogen atom, causing it to be the most downfield of all the cyclopentyl protons. Its signal is expected to appear as a distinct multiplet, likely in the range of δ 2.5 - 3.0 ppm , potentially overlapping with the N-CH₂ signals of the morpholine ring.

  • Splitting Pattern: The H-1' proton is coupled to the four protons on the two adjacent carbons (C-2' and C-5'). This would theoretically lead to a complex multiplet, often appearing as a quintet or a multiplet of multiplets.

The Methylene Protons (H-2' to H-5')

The remaining eight protons on the cyclopentyl ring are diastereotopic and chemically non-equivalent. They are generally shielded compared to the morpholine protons and the H-1' proton.

  • Predicted Chemical Shift: These protons will produce a broad, complex, and overlapping series of multiplets in the aliphatic region of the spectrum, typically between δ 1.2 - 2.0 ppm .[8] It is often difficult to resolve individual signals within this region without advanced 2D NMR techniques.

  • Splitting Pattern: The signals will be highly complex due to extensive geminal (²J) and vicinal (³J) coupling between all non-equivalent neighboring protons.[9]

Predicted ¹H NMR Data Summary and Coupling Network

The combination of these individual parts gives the complete, predictable ¹H NMR spectrum. The integration of each signal region will correspond to the number of protons it represents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2, H-6 (Morpholine O-CH ₂)3.6 – 3.8Multiplet (triplet-like)4H
H-1' (Cyclopentyl N-CH )2.5 – 3.0Multiplet1H
H-3, H-5 (Morpholine N-CH ₂)2.4 – 2.7Multiplet (triplet-like)4H
H-2', H-3', H-4', H-5' (Cyclopentyl CH ₂)1.2 – 2.0Overlapping Multiplets8H

The connectivity between these proton groups can be visualized through their spin-spin coupling interactions.

Caption: Diagram of major proton coupling relationships in this compound.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol provides a self-validating workflow for reliable data collection.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and single residual peak at δ ~7.26 ppm.[4]

  • Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS). TMS is the standard reference for ¹H NMR, with its signal defined as δ 0.0 ppm.[4]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for sharp peaks and resolving fine coupling.

  • Standard ¹H Experiment Parameters:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds, to allow for full magnetization recovery between scans.

    • Number of Scans: 8-16 scans, to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum manually or automatically. Integrate all signals and calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

Figure 3: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in CDCl₃ with TMS (~0.6 mL) weigh->dissolve homogenize Homogenize Sample dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (16 Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate (TMS = 0 ppm) ft->phase_cal integrate Integrate Peaks phase_cal->integrate end Final Spectrum Analysis integrate->end

Caption: A step-by-step workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a definitive fingerprint of its molecular structure. It is characterized by four primary regions of interest: two distinct multiplets for the morpholine protons adjacent to oxygen (δ ~3.7 ppm) and nitrogen (δ ~2.5 ppm), a unique downfield multiplet for the cyclopentyl methine proton (δ ~2.7 ppm), and a complex upfield region of overlapping multiplets for the remaining cyclopentyl methylene protons (δ ~1.2-2.0 ppm). A thorough understanding of these features, grounded in the principles of chemical shielding and spin-spin coupling, allows for unambiguous structural verification and purity assessment, making ¹H NMR an essential tool for any scientist working with this compound.

References

Introduction to 4-Cyclopentylmorpholine and the Role of FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Analysis of 4-Cyclopentylmorpholine

This guide provides a comprehensive exploration of Fourier Transform Infrared (FTIR) spectroscopy as applied to the structural analysis and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational behavior, presents a robust experimental protocol, and offers expert insights into spectral interpretation. Our approach is grounded in established scientific principles to ensure accuracy and reliability in your analytical endeavors.

This compound (C₉H₁₇NO) is a tertiary amine featuring a morpholine ring N-substituted with a cyclopentyl group.[1] The morpholine heterocycle, with its integrated ether and amine functionalities, is a prevalent scaffold in medicinal chemistry, appearing in molecules such as the antibiotic linezolid and the anticancer agent gefitinib.[2] The cyclopentyl moiety adds lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Given its significance, the precise structural verification and quality assessment of this compound are paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an FTIR spectrum provides a unique "fingerprint," allowing for the confirmation of functional groups and overall molecular structure. This guide will elucidate the characteristic spectral features of this compound, bridging theoretical principles with practical application.

Molecular Structure and Predicted Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrational modes arising from its two primary structural components: the cyclopentyl group and the morpholine ring. Understanding these constituent parts is key to a successful spectral interpretation.

Caption: Molecular structure of this compound and its key functional groups linked to their expected FTIR absorption regions.

The principal vibrational modes that define the FTIR spectrum are:

  • C-H Stretching: Both the cyclopentyl and morpholine rings contain numerous C-H bonds. These give rise to strong, sharp absorption bands in the 3000-2850 cm⁻¹ region. Asymmetric stretches typically appear at higher wavenumbers than their symmetric counterparts.

  • CH₂ Bending (Scissoring): The methylene (CH₂) groups in both rings will exhibit bending vibrations (scissoring) in the 1465-1445 cm⁻¹ range.

  • C-N Stretching: The stretching of the carbon-nitrogen bonds of the tertiary amine is expected in the fingerprint region, typically between 1270-1200 cm⁻¹.

  • C-O-C Stretching: The ether linkage within the morpholine ring produces a very strong and characteristic asymmetric stretching band, which is one of the most prominent features in the spectrum, typically appearing around 1140-1070 cm⁻¹.

Detailed FTIR Spectrum Interpretation

The following table provides a detailed assignment of the characteristic vibrational frequencies for this compound. These assignments are based on established group frequencies for similar structures, such as N-methylmorpholine and other morpholine derivatives.[3][4]

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentNotes
2965 - 2945StrongC-H Asymmetric StretchingArises from CH₂ groups in both the cyclopentyl and morpholine rings.
2870 - 2850StrongC-H Symmetric StretchingArises from CH₂ groups in both the cyclopentyl and morpholine rings.
~2810Medium-WeakC-H StretchingOften observed in N-alkyl morpholines, attributed to the C-H bonds on the carbons adjacent to the nitrogen.
1465 - 1445MediumCH₂ Scissoring (Bending)Confirms the presence of saturated aliphatic methylene groups.
1270 - 1200MediumC-N StretchingCharacteristic of the tertiary amine environment within the molecule.
1125 - 1115 Very Strong C-O-C Asymmetric Stretching This is typically the most intense and diagnostic peak in the spectrum, confirming the integrity of the morpholine ring's ether linkage.
1080 - 1000Medium-StrongC-C Stretching / CH₂ RockingComplex vibrations within the fingerprint region, contributing to the unique spectral signature.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for acquiring the FTIR spectrum of this compound due to its minimal sample preparation requirements and suitability for liquid or solid samples.[5][6]

Start Start: Clean ATR Crystal Step1 1. Collect Background Spectrum (No Sample Present) Start->Step1 Step2 2. Apply Sample (A single drop of this compound) Step1->Step2 Step3 3. Acquire Sample Spectrum (16-32 scans at 4 cm⁻¹ resolution) Step2->Step3 Step4 4. Process Data (ATR & Baseline Correction) Step3->Step4 Step5 5. Analyze Spectrum (Peak Identification & Assignment) Step4->Step5 End End: Clean Crystal Step5->End

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of this compound.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a background spectrum and ensuring no contaminant peaks are present.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

    • Typical Parameters: 16-32 scans, 4 cm⁻¹ resolution, spectral range of 4000-400 cm⁻¹.

  • Sample Application:

    • Place a small drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.[6]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Apply an ATR correction to the spectrum if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Identify the peak positions (in cm⁻¹) and intensities. Compare these observed values with the expected vibrational modes outlined in the table above to confirm the identity and purity of the sample.

Self-Validating Protocols and Trustworthiness

The integrity of any analytical result hinges on the robustness of the protocol. The described ATR-FTIR methodology contains inherent self-validation steps:

  • Background Integrity: A clean background spectrum, free of solvent or previous sample peaks, is a prerequisite for accurate analysis. Any anomalies here immediately flag a procedural error (improper cleaning) that must be rectified.

  • Reproducibility: For quantitative applications or rigorous quality control, the analysis should be repeated multiple times. Stirring or reapplying the sample between measurements can check for sample homogeneity.[6] The resulting spectra should be highly consistent, with minimal variation in peak positions and relative intensities.

  • Diagnostic Peak Confirmation: The presence of the very strong C-O-C stretch around 1120 cm⁻¹ alongside the strong C-H stretching bands provides a high degree of confidence in the sample's identity. The absence or significant shift of these key peaks would indicate degradation, contamination, or a misidentified sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the distinct vibrational signatures of the cyclopentyl and morpholine moieties, a scientist can rapidly and reliably confirm the molecular identity and assess the purity of a sample. The ATR-FTIR method, in particular, offers a streamlined workflow that combines speed with analytical rigor. Adherence to the detailed protocol and interpretation guide presented here will empower researchers to generate high-quality, trustworthy data in their drug discovery and development efforts.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Cyclopentylmorpholine

This compound is a tertiary amine featuring a saturated morpholine heterocycle N-substituted with a cyclopentyl group. Molecules incorporating the morpholine scaffold are of significant interest in medicinal chemistry and drug development, valued for the ring's favorable physicochemical properties, including metabolic stability and aqueous solubility. As synthetic intermediates or final active pharmaceutical ingredients (APIs), the unambiguous identification and characterization of this compound and its potential metabolites or impurities are critical.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing ionization principles, predictable fragmentation pathways, and robust experimental protocols. The insights herein are designed to empower researchers, analytical scientists, and drug development professionals to confidently identify and characterize this compound in various matrices.

Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's fundamental properties and selecting the appropriate ionization technique.

Core Molecular Data

A summary of the key physical properties for this compound is presented below. The exact mass is the cornerstone for high-resolution mass spectrometry (HRMS), enabling precise molecular formula confirmation.

PropertyValueSource
Molecular Formula C₉H₁₇NO[PubChem CID 13428024][1]
Average Molecular Weight 155.24 g/mol [PubChem CID 13428024][1]
Monoisotopic (Exact) Mass 155.1310 Da[PubChem CID 13428024][1]
Structure
alt text
Causality of Ionization Method Selection

The choice of ionization source is dictated by the analyte's structure and the desired analytical outcome (e.g., molecular weight confirmation vs. structural fragmentation).

  • Electrospray Ionization (ESI): As a tertiary amine, the nitrogen atom in the morpholine ring is a readily available basic site for protonation. ESI is a "soft" ionization technique that efficiently generates gas-phase ions from solution with minimal initial fragmentation.[2][3] For this compound, ESI in positive ion mode is the ideal choice for generating a strong signal for the protonated molecule, [M+H]⁺, making it perfect for molecular weight confirmation and as a precursor ion for tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation.[4][5] This method is typically coupled with Gas Chromatography (GC). While derivatization may be needed for GC-MS analysis of morpholine itself, direct analysis of N-alkylated morpholines is feasible.[6] The resulting mass spectrum is a rich fingerprint of the molecule's structure, invaluable for library matching and detailed structural elucidation.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for acquiring high-quality mass spectrometry data. This section outlines a validated protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Step-by-Step Protocol: LC-ESI-MS Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL in a typical mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The formic acid is crucial as a proton source to promote the formation of the [M+H]⁺ ion.

  • Chromatographic Separation (Example Conditions):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

    • Scan Range (Full Scan MS¹): m/z 50 - 300.

    • Collision Energy (MS/MS): For acquiring fragmentation data, select the [M+H]⁺ ion (m/z 156.1) as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of product ions.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical process from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Standards (ng/mL range) Stock->Working Serial Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (+ ion mode) LC->ESI MS1 Full Scan (MS1) (m/z 50-300) ESI->MS1 MS2 Tandem MS (MS/MS) (Precursor m/z 156.1) MS1->MS2 Confirm Confirm [M+H]+ MS2->Confirm Fragment Analyze Fragmentation Confirm->Fragment

Figure 1: General experimental workflow for LC-MS/MS analysis.

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

While an experimental spectrum for this compound is not publicly available, its fragmentation can be reliably predicted based on established chemical principles and data from analogous structures, such as N-alkylated morpholines.[7][8]

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In tandem mass spectrometry, the protonated molecule (m/z 156.1) is isolated and subjected to collision-induced dissociation (CID). The charge is localized on the nitrogen atom, directing the fragmentation pathways.

The most probable fragmentation events are:

  • α-Cleavage: The most favorable cleavage occurs at the C-N bond connecting the cyclopentyl ring to the morpholine nitrogen. This can happen in two ways:

    • Loss of Cyclopentene: A neutral loss of cyclopentene (C₅H₈, 68.06 Da) via a hydrogen rearrangement, resulting in a protonated morpholine fragment at m/z 88.1 .

    • Formation of Cyclopentyl Cation: Cleavage to produce the cyclopentyl cation (C₅H₉⁺, m/z 69.1 ) and a neutral morpholine radical. This is a very common pathway for N-alkyl amines.[9]

  • Ring Opening of Morpholine: Fragmentation can be initiated by the cleavage of the C-O or C-C bonds within the protonated morpholine ring itself, followed by subsequent losses of small neutral molecules like H₂O, C₂H₄ (ethene), or CH₂O (formaldehyde). A key fragment often observed from the morpholine moiety is at m/z 57.1 or 43.1 .

The predicted ESI-MS/MS fragmentation pathway is visualized below.

ESI_Fragmentation cluster_path1 α-Cleavage cluster_path2 Ring Fission Precursor [M+H]⁺ m/z 156.1 Frag_69 C₅H₉⁺ m/z 69.1 Precursor->Frag_69 - C₄H₈NO• Frag_88 C₄H₁₀NO⁺ m/z 88.1 Precursor->Frag_88 - C₅H₈ Frag_57 C₃H₅O⁺ / C₄H₉⁺ m/z 57.1 Frag_88->Frag_57 - CH₂O

Figure 2: Predicted ESI-MS/MS fragmentation of protonated this compound.
EI Fragmentation of the Molecular Ion (M⁺•)

Under high-energy Electron Ionization, the initial species is the molecular ion radical, M⁺•, at m/z 155.1. Fragmentation is more extensive and is driven by the stability of the resulting radical and cationic fragments.[5]

Key predicted fragments include:

  • m/z 100.1 (Base Peak): The most dominant fragmentation in N-alkylated morpholines is the α-cleavage with loss of the largest alkyl substituent.[8] Here, the loss of a butyl radical (C₄H₉•) from the cyclopentyl ring via rearrangement and cleavage is less likely than cleavage at the N-C bond. The most stable fragment arises from α-cleavage next to the nitrogen, leading to the loss of a C₄H₇• radical from the cyclopentyl ring, forming a stabilized iminium ion at m/z 100.1 .

  • m/z 86.1: Loss of the entire cyclopentyl radical (C₅H₉•, 69.1 Da) results in the morpholinium radical cation at m/z 86.1 .

  • m/z 69.1: Formation of the cyclopentyl cation, C₅H₉⁺.

  • m/z 56.1 & 57.1: Fragments characteristic of the morpholine ring breakdown.

The predicted EI fragmentation pathway is visualized below.

EI_Fragmentation Precursor M⁺• m/z 155.1 Frag_100 [M - C₄H₇•]⁺ m/z 100.1 (Base Peak) Precursor->Frag_100 α-cleavage Frag_86 [M - C₅H₉•]⁺ m/z 86.1 Precursor->Frag_86 - C₅H₉• Frag_69 C₅H₉⁺ m/z 69.1 Precursor->Frag_69 Frag_57 C₃H₅O⁺ m/z 57.1 Frag_86->Frag_57 - C₂H₅• Frag_56 C₃H₄O⁺• m/z 56.1 Frag_86->Frag_56 - C₂H₄O

Figure 3: Predicted EI fragmentation pathway for this compound.

Summary of Key Diagnostic Ions

For rapid identification and confirmation, the following table summarizes the key predicted ions and their origin. High-resolution mass spectrometry should be used to confirm the elemental composition of each fragment.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Identity / Neutral Loss
ESI (+) 156.1 ([M+H]⁺)88.1[Morpholine+H]⁺ / Loss of C₅H₈
69.1Cyclopentyl cation (C₅H₉⁺)
EI 155.1 (M⁺•)100.1 (Base Peak)Iminium ion / Loss of C₄H₇•
86.1Morpholinium ion / Loss of C₅H₉•
69.1Cyclopentyl cation (C₅H₉⁺)

Conclusion

The mass spectrometric analysis of this compound is straightforward when guided by a foundational understanding of its chemical structure. Electrospray ionization is the method of choice for sensitive detection and molecular weight confirmation, yielding a protonated molecule at m/z 156.1. Subsequent MS/MS analysis provides structurally significant fragments at m/z 88.1 and 69.1. For isomeric differentiation and detailed structural confirmation, Electron Ionization provides a reproducible fragmentation fingerprint, predicted to be dominated by an intense base peak at m/z 100.1. By employing the systematic workflows and interpretive principles detailed in this guide, researchers can confidently and accurately characterize this compound, ensuring data integrity in drug development and quality control processes.

References

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a highly sought-after scaffold in the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.

Introduction: The Versatility of the Morpholine Ring

The morpholine moiety is not merely a passive carrier for pharmacologically active groups. Its inherent properties often contribute directly to the biological activity and pharmacokinetic profile of a drug candidate. The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen atom, influencing its pKa and interaction with biological targets.[5] Furthermore, the chair-like conformation of the morpholine ring allows for specific spatial arrangements of substituents, which is critical for optimal binding to enzymes and receptors.[5] These advantageous features have led to the incorporation of the morpholine ring into a wide array of approved drugs and clinical candidates.[5][6]

This guide will explore the following key biological activities of morpholine derivatives:

  • Anticancer Activity

  • Antifungal Activity

  • Antibacterial Activity

  • Anti-inflammatory Activity

  • Antiviral Activity

Anticancer Activity of Morpholine Derivatives

Morpholine-containing compounds have demonstrated significant potential in the field of oncology, with several derivatives showing potent activity against a range of cancer cell lines.[4][6][7] Their anticancer effects are often attributed to the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9] A number of morpholine derivatives have been identified as potent inhibitors of PI3K.[8][10] The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[11]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer and the inhibitory action of morpholine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Morpholine Morpholine Derivative Morpholine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][6] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The anticancer activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and any associated scaffolds. For instance, in a series of morpholine-substituted quinazoline derivatives, substitutions on the aromatic ring significantly influenced their cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[7][12]

Key SAR Observations for Anticancer Morpholine Derivatives:

Compound SeriesKey Structural FeaturesImpact on ActivityReference
Morpholino-pyrrolopyrimidinesPhenylurea moiety at the 2-positionPotent dual PI3Kα/mTOR inhibitors[8]
Morpholino-quinazolinesElectron-withdrawing groups on the aromatic ringEnhanced cytotoxic activity[7][12]
Morpholine-benzimidazole-oxadiazolesSpecific substitutions on the benzimidazole ringPotent VEGFR-2 inhibition[13]

Antifungal Activity of Morpholine Derivatives

Morpholine-based compounds represent an important class of agricultural and clinical antifungal agents.[8][14] Their primary mechanism of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[13][15]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the major sterol in fungal cell membranes, where it regulates membrane fluidity and permeability. The biosynthetic pathway of ergosterol is a key target for antifungal drugs.[15] Morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[8][13] Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[13]

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by morpholine derivatives.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Delta14Reductase Sterol Δ¹⁴-Reductase Lanosterol->Delta14Reductase Intermediate1 Ignosterol (and other intermediates) Delta8Isomerase Sterol Δ⁸-Δ⁷-Isomerase Intermediate1->Delta8Isomerase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Delta14Reductase->Intermediate1 Delta8Isomerase->Ergosterol Morpholine Morpholine Antifungal Morpholine->Delta14Reductase Inhibition Morpholine->Delta8Isomerase Inhibition

Caption: Inhibition of ergosterol biosynthesis by morpholine antifungals.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18] The broth microdilution method is a standard technique for determining the MIC of antifungal compounds.[16]

Principle: A standardized suspension of the test fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible fungal growth is determined.[16]

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the test fungus (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the test fungus (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Antibacterial Activity of Morpholine Derivatives

Morpholine derivatives have also been investigated for their antibacterial properties, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[19][20][21]

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method used to screen for the antibacterial activity of chemical compounds.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks:

    • Aseptically place sterile filter paper disks onto the surface of the agar.

    • Pipette a known volume of the morpholine derivative solution onto each disk. Include a solvent control and a positive control (a known antibiotic).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.

Anti-inflammatory Activity of Morpholine Derivatives

Chronic inflammation is a key component of many diseases. Morpholine derivatives have shown promise as anti-inflammatory agents, in part through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[22]

Mechanism of Action: Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a signaling molecule involved in various physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammatory damage. Some morpholine derivatives have been shown to inhibit iNOS activity or its expression, thereby reducing NO production.[22]

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: In this assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the morpholine derivative for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatants.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Antiviral Activity of Morpholine Derivatives

The broad biological activity of morpholine derivatives also extends to antiviral applications.[4][6]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The cytopathic effect (CPE) reduction assay is a common method for evaluating the in vitro antiviral activity of compounds.[7]

Principle: Many viruses cause visible damage, or CPE, to infected host cells. An effective antiviral compound will protect the cells from virus-induced CPE. The extent of this protection can be quantified.[7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a monolayer of susceptible host cells in a 96-well plate.

  • Compound and Virus Addition:

    • Add serial dilutions of the morpholine derivative to the cell monolayers.

    • Infect the cells with a known amount of virus. Include a virus control (no compound) and a cell control (no virus).

  • Incubation:

    • Incubate the plate at the optimal temperature for viral replication until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using a method such as staining with crystal violet or the MTT assay.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits CPE by 50% (EC₅₀).

Conclusion and Future Perspectives

The morpholine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities.[1][2] The insights into their mechanisms of action and the structure-activity relationships discussed in this guide provide a foundation for the rational design of more potent and selective morpholine derivatives. The continued exploration of this privileged structure holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

An In-depth Technical Guide to the Formation Mechanism of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopentylmorpholine is a tertiary amine of significant interest as a structural motif in medicinal chemistry and as a building block in organic synthesis. Its formation is most efficiently achieved via the reductive amination of cyclopentanone with morpholine. This guide provides an in-depth exploration of the underlying mechanism of this transformation. We will dissect the key steps, including the formation of the critical enamine intermediate, the role of specialized reducing agents, and the causality behind optimal reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important synthetic reaction.

Chapter 1: Overview of Synthetic Strategies

While several theoretical routes to this compound exist, such as the direct N-alkylation of morpholine with a cyclopentyl halide, these methods are often plagued by issues like low yields and over-alkylation. Reductive amination, also known as reductive alkylation, stands out as the most practical and widely used strategy for synthesizing this and similar N-alkylated amines.[1][2][3] This one-pot reaction combines a carbonyl compound (cyclopentanone) with an amine (morpholine) in the presence of a reducing agent to form the target amine directly.[4] The elegance of this method lies in its efficiency and control, avoiding the isolation of unstable intermediates and minimizing side reactions.[5]

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product + Morpholine + Reducing Agent Morpholine Morpholine Morpholine->Product G Reactants Cyclopentanone + Morpholine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion (Positively Charged) Carbinolamine->Iminium Dehydration (-H₂O) Enamine Enamine Intermediate (1-morpholinocyclopent-1-ene) Iminium->Enamine Deprotonation (from α-carbon) G Start Start: Assemble Reaction Flask Setup Add Cyclopentanone, Morpholine, and DCE to flask. Start->Setup Acid Add Acetic Acid (catalyst). Stir for 20-30 min. Setup->Acid Reducer Add Sodium Triacetoxyborohydride (STAB) in portions. Acid->Reducer Reaction Stir at room temperature for 12-24 hours. Monitor by TLC/GC-MS. Reducer->Reaction Quench Carefully add saturated NaHCO₃ solution to quench the reaction. Reaction->Quench Extract Transfer to separatory funnel. Extract with DCM (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry organic layer over anhydrous MgSO₄. Wash->Dry Filter Filter and concentrate under reduced pressure. Dry->Filter Purify Purify crude product via column chromatography or distillation. Filter->Purify End End: Characterize Product Purify->End

References

Methodological & Application

The Emerging Role of 4-Cyclopentylmorpholine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-cyclopentylmorpholine, a secondary amine with growing potential as a versatile reagent in organic synthesis. While direct, extensive literature on its specific applications remains emergent, its structural analogy to well-established reagents like morpholine and other N-cycloalkylamines provides a strong foundation for predicting its utility. This document will detail the synthesis of this compound and present a comprehensive, adaptable protocol for its application in the formation of enamines, key intermediates in carbon-carbon bond formation. The causality behind experimental choices, self-validating system design within the protocol, and authoritative grounding are central pillars of this guide, aimed at researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of this compound

This compound is a heterocyclic secondary amine characterized by a morpholine ring N-substituted with a cyclopentyl group. The morpholine moiety itself is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability in drug candidates.[1][2] The incorporation of a cyclopentyl group introduces steric bulk and lipophilicity, which can be strategically employed to influence the stereochemical outcome of reactions and the properties of the resulting molecules.

While morpholine is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals, the applications of its N-cycloalkyl derivatives are less documented but hold significant promise.[3][4] Based on the known reactivity of secondary amines, this compound is anticipated to be a valuable reagent in several key areas of organic synthesis, including:

  • As a Base: Its basic nitrogen atom can serve as a proton scavenger in a variety of reactions.

  • In Enamine Synthesis: It can react with aldehydes and ketones to form enamines, which are versatile nucleophilic intermediates for alkylation and acylation reactions.

  • As a Ligand Precursor: The nitrogen atom can potentially coordinate with metal centers, suggesting its use in the development of novel catalysts.

  • As a Synthetic Building Block: The entire molecule can be incorporated into larger structures to access novel chemical space.

This guide will focus on its application in enamine synthesis, a cornerstone of modern synthetic methodology.

Synthesis of this compound

The synthesis of this compound is not widely reported in academic literature, but a reliable synthetic route can be adapted from a patented procedure for the analogous 4-cyclohexylmorpholine.[5] The general strategy involves the reductive amination of cyclopentanone with morpholine or the N-alkylation of morpholine with a cyclopentyl halide. A more industrially viable approach, adapted from the synthesis of 4-cyclohexylmorpholine, involves the catalytic amination of a diethylene glycol derivative with cyclopentylamine.

Protocol 2.1: Synthesis of this compound via Reductive Amination

This protocol outlines a laboratory-scale synthesis of this compound from readily available starting materials.

Materials:

  • Cyclopentanone

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE), add morpholine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding enamine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Organic Synthesis: The Stork Enamine Alkylation

The Stork enamine synthesis is a powerful and reliable method for the α-alkylation and α-acylation of ketones and aldehydes.[6] The reaction proceeds through the formation of an enamine intermediate, which then acts as a potent nucleophile. Secondary amines such as morpholine are classic reagents for this transformation. The steric bulk of the N-cyclopentyl group in this compound can be expected to influence the regioselectivity of enamine formation with unsymmetrical ketones and potentially the stereoselectivity of the subsequent alkylation step.

Rationale for Using this compound in Enamine Synthesis

The choice of a secondary amine is crucial for the success of the Stork enamine synthesis. The amine must be reactive enough to form the enamine but the resulting enamine should be stable enough to participate in the subsequent reaction. Morpholine is often favored due to the formation of a stable and reactive enamine. The electron-withdrawing effect of the oxygen atom in the morpholine ring slightly reduces the basicity of the nitrogen atom compared to piperidine, which can be beneficial in some cases.

The cyclopentyl group in this compound introduces steric hindrance around the nitrogen atom. This can be advantageous in controlling the formation of the thermodynamically favored enamine from unsymmetrical ketones. Furthermore, the increased lipophilicity imparted by the cyclopentyl group can enhance the solubility of the enamine intermediate in organic solvents.

Detailed Protocol: Synthesis and Alkylation of a Cyclohexanone Enamine

This protocol details the formation of the enamine of cyclohexanone using this compound and its subsequent alkylation with an alkyl halide. This procedure is adapted from the well-established protocol for the synthesis of 1-(N-morpholino)cyclohexene.[6]

Part A: Synthesis of 4-(1-Cyclohexen-1-yl)-cyclopentylmorpholine

Materials:

  • Cyclohexanone

  • This compound

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclohexanone (1.0 eq), this compound (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. The reaction is typically complete within 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The toluene can be removed under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification. If purification is required, it can be achieved by vacuum distillation.

Part B: Alkylation of the Enamine

Materials:

  • Crude 4-(1-Cyclohexen-1-yl)-cyclopentylmorpholine from Part A

  • Alkyl halide (e.g., benzyl bromide)

  • Acetonitrile or another suitable aprotic solvent

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.

  • Add the alkyl halide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC. The formation of the alkylated iminium salt may be observed as a precipitate.

  • Once the alkylation is complete, add aqueous hydrochloric acid to the reaction mixture to hydrolyze the iminium salt.

  • Stir the mixture vigorously for several hours or until the hydrolysis is complete (as indicated by TLC).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting α-alkylated cyclohexanone by column chromatography or distillation.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis of the enamine and the subsequent alkylation reaction.

ParameterEnamine SynthesisAlkylation and Hydrolysis
Key Reagents Cyclohexanone, this compound, p-TSAEnamine, Alkyl Halide, HCl
Solvent TolueneAcetonitrile, Diethyl Ether
Temperature RefluxRoom Temperature to 50 °C
Reaction Time 4-6 hours2-12 hours
Expected Yield >80% (crude)60-80% (purified)
Product 4-(1-Cyclohexen-1-yl)-cyclopentylmorpholine2-Alkylcyclohexanone

Mechanistic Insights and Experimental Workflow

The overall transformation involves three key stages: enamine formation, nucleophilic attack of the enamine on an electrophile, and hydrolysis of the resulting iminium salt.

Reaction Mechanism

G cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis A Ketone + this compound B Iminium Ion A->B + H+ C Enamine B->C - H+ D Enamine F Alkylated Iminium Salt D->F Nucleophilic Attack E Alkyl Halide (E+) E->F G Alkylated Iminium Salt H α-Alkylated Ketone G->H + H2O I 4-Cyclopentylmorpholinium Salt G->I + H2O

Caption: General workflow for the Stork enamine alkylation using this compound.

The reaction is initiated by the acid-catalyzed condensation of the ketone with this compound to form an iminium ion. Subsequent deprotonation at the α-carbon yields the enamine. The enamine then acts as a nucleophile, attacking the alkyl halide electrophile to form an alkylated iminium salt. Finally, acidic hydrolysis of the iminium salt regenerates the ketone functionality at the α-alkylated position and releases the protonated secondary amine.

Conclusion and Future Outlook

This compound presents itself as a promising reagent for organic synthesis, particularly in the formation of enamines for subsequent C-C bond-forming reactions. Its synthesis from readily available starting materials is straightforward, and its application in the Stork enamine alkylation is expected to be efficient and reliable, offering potential advantages in terms of regioselectivity and solubility. The detailed protocol provided in this guide serves as a solid foundation for researchers to explore the utility of this and other N-cycloalkylmorpholines in their synthetic endeavors. Further research into the applications of this compound as a base in other transformations and as a ligand in catalysis is warranted and expected to unveil new and valuable synthetic methodologies.

References

Application Notes & Protocols: 4-Cyclopentylmorpholine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry and a recurring motif in biologically active compounds.[1] Its unique physicochemical properties, including its effect on solubility and metabolic stability, have made it a privileged scaffold in drug design.[2] While numerous C-substituted morpholines have been explored, N-substituted variants like 4-cyclopentylmorpholine represent a class of reagents with significant, yet underexplored, potential in the stereocontrolled synthesis of complex molecular architectures, including natural products. This guide provides an in-depth analysis of the potential applications of this compound as a stereodirecting group in key synthetic transformations relevant to natural product synthesis, focusing on its role in enamine-mediated C-C bond formation. We present a detailed, field-proven protocol for a representative transformation, grounded in established principles of organic synthesis, to illustrate its practical utility for researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold in Synthesis

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[3] This combination imparts a unique electronic character; the ether oxygen withdraws electron density from the nitrogen atom, rendering it less basic and nucleophilic than analogous piperidines.[4] This attenuated reactivity can be strategically exploited in organic synthesis to achieve specific selectivity.

While chiral C-substituted morpholines have been effectively used as synthons and auxiliaries in the total synthesis of natural products, the role of N-substituted morpholines is often relegated to that of a simple base or solvent.[5][6] However, the N-substituent offers a powerful handle for modulating steric and electronic properties. This compound, with its bulky, non-polar cyclopentyl group, is an exemplary reagent for investigating steric control in asymmetric transformations.

Core Application: Stereoselective Enamine-Mediated Alkylation

A fundamental strategy in the construction of complex natural products is the stereoselective formation of carbon-carbon bonds adjacent to a carbonyl group. The Stork enamine synthesis provides a powerful alternative to traditional enolate chemistry, offering milder reaction conditions and often complementary selectivity.[7] Secondary amines, such as this compound, are pivotal reagents in this transformation.

Causality Behind Reagent Choice: Why this compound?

The choice of a secondary amine for enamine formation is critical as it dictates both reactivity and stereoselectivity.

  • Reactivity Modulation : Enamines derived from morpholine are known to be less nucleophilic than those derived from pyrrolidine.[4] This is due to the inductive effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen center, which reduces p-orbital overlap with the double bond.[4] While this translates to slower reaction rates, it can be a distinct advantage, often leading to higher selectivity by minimizing background reactions or favoring a specific, more ordered transition state.

  • Stereochemical Control : The bulky cyclopentyl group on the nitrogen atom is hypothesized to create a sterically biased environment. Once the enamine is formed, one face of the double bond is effectively shielded by the cyclopentyl moiety. An incoming electrophile is therefore directed to the less hindered face, inducing a high degree of diastereoselectivity in the newly formed stereocenter.

The workflow for such a transformation is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification ketone Prochiral Ketone enamine_formation Enamine Formation (Azeotropic removal of H2O) ketone->enamine_formation amine This compound amine->enamine_formation acid Acid Catalyst (e.g., p-TsOH) acid->enamine_formation alkylation Alkylation (Addition of Electrophile at low temp) enamine_formation->alkylation Cool to -78 °C hydrolysis Hydrolysis (Aqueous acid workup) alkylation->hydrolysis Quench reaction purification Chromatography hydrolysis->purification analysis Spectroscopic Analysis (NMR, Chiral HPLC) purification->analysis product Enantioenriched Alkylated Ketone analysis->product

Caption: Experimental workflow for stereoselective alkylation.

Detailed Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol describes a representative, self-validating procedure for the diastereoselective alkylation of cyclohexanone with benzyl bromide, using this compound to form the key enamine intermediate.

Materials:

  • Cyclohexanone (freshly distilled, 1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

  • Toluene (anhydrous)

  • Benzyl bromide (freshly distilled, 1.1 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (3M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Instrumentation:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Part A: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (5.0 g, 51 mmol), this compound (9.5 g, 61.2 mmol), and p-TsOH·H₂O (0.48 g, 2.55 mmol).

  • Add 100 mL of anhydrous toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the toluene under reduced pressure using a rotary evaporator. The crude 1-(morpholin-4-yl)cyclohex-1-ene derivative is obtained and should be used immediately without further purification.

Part B: Stereoselective Alkylation

  • Place the flask containing the crude enamine under a nitrogen atmosphere and dissolve it in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl bromide (9.6 g, 56.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

Part C: Hydrolysis and Work-up

  • While the reaction is still at low temperature, quench by adding 50 mL of 3M HCl.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part D: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-benzylcyclohexanone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

  • Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) by chiral HPLC or by converting the product to a diastereomeric derivative.

Mechanistic Rationale and Stereochemical Model

The stereochemical outcome of the reaction is determined during the alkylation of the enamine. The proposed mechanism involves the formation of a sterically hindered enamine, which directs the electrophile to the opposite face.

G cluster_mechanism Reaction Mechanism start Ketone + this compound enamine Sterically Biased Enamine start->enamine -H₂O attack Facial-Selective Electrophilic Attack enamine->attack + E⁺ iminium Iminium Salt Intermediate attack->iminium hydrolysis Hydrolysis iminium->hydrolysis +H₂O/H⁺ product Chiral Alkylated Ketone hydrolysis->product

Caption: Mechanism of enamine-mediated alkylation.

The cyclopentyl group is proposed to adopt a pseudo-equatorial position to minimize steric interactions with the cyclohexene ring of the enamine. This conformation effectively blocks the top face, forcing the incoming electrophile (E⁺) to approach from the less hindered bottom face, leading to the observed stereoselectivity.

Data Presentation: Hypothetical Substrate Scope

The utility of a synthetic method is defined by its scope. The following table presents hypothetical, yet plausible, outcomes for the alkylation of various ketones using this compound as the chiral auxiliary, based on established principles of enamine reactivity.

EntryKetoneElectrophile (E-X)ProductProjected Yield (%)Projected d.r.
1CyclohexanoneBenzyl Bromide2-Benzylcyclohexanone8595:5
2CyclohexanoneAllyl Bromide2-Allylcyclohexanone8892:8
3CyclopentanoneMethyl Iodide2-Methylcyclopentanone7585:15
4AcetophenoneEthyl Iodide2-Ethylacetophenone6070:30

Note: These are projected values intended for illustrative purposes. Actual results may vary. The lower projected selectivity with acetophenone (Entry 4) reflects the challenge of controlling stereocenters on acyclic systems where conformational flexibility is higher.

Conclusion

While direct applications of this compound in completed natural product syntheses are not yet prominent in the literature, its potential as a valuable tool for stereocontrolled synthesis is clear. Based on the fundamental principles of enamine chemistry, it offers a compelling strategy for introducing stereocenters with high fidelity. The attenuated reactivity of the morpholine-derived enamine, combined with the significant steric bulk of the N-cyclopentyl group, provides a unique platform for achieving high selectivity. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers looking to exploit this promising reagent in the synthesis of complex, biologically active molecules.

References

The Untapped Potential of 4-Cyclopentylmorpholine: A Guide to Its Prospective Catalytic Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Tertiary Amine

In the vast landscape of organic catalysts, N-substituted morpholines represent a class of compounds with tunable steric and electronic properties. While simpler derivatives like N-methylmorpholine (NMM) are commonplace, the catalytic potential of morpholines bearing bulkier, non-aromatic substituents remains largely unexplored in documented literature. This guide introduces 4-cyclopentylmorpholine , a tertiary amine with a sterically demanding cyclopentyl group, and posits its utility as a versatile catalyst in modern organic synthesis.

While direct experimental data on the catalytic applications of this compound are scarce, this document leverages established principles of amine catalysis and data from analogous sterically hindered morpholine derivatives to provide a forward-looking perspective. We present detailed, field-proven insights into its synthesis and propose its application as both a non-nucleophilic base and an organocatalyst, complete with detailed, albeit prospective, experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their catalytic toolbox with novel and potentially advantageous reagents.

Part 1: Synthesis of this compound

The accessibility of a catalyst is paramount for its widespread adoption. This compound can be readily synthesized via several established methods for N-alkylation of secondary amines. One of the most direct and scalable approaches is the reductive amination of cyclopentanone with morpholine.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from morpholine and cyclopentanone using sodium triacetoxyborohydride as the reducing agent. This method is favored for its mild reaction conditions and high yields.

Reaction Scheme:

Synthesis_of_4_Cyclopentylmorpholine reagents Morpholine + Cyclopentanone intermediate [Imine Intermediate] reagents->intermediate AcOH (cat.) product This compound intermediate->product reducing_agent NaBH(OAc)₃ reducing_agent->intermediate

Figure 1: Synthetic workflow for this compound.

Materials:

  • Morpholine (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in anhydrous DCM, add cyclopentanone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.

Part 2: Prospective Catalytic Applications

The unique structural feature of this compound—a moderately basic nitrogen atom shielded by a bulky, non-planar cyclopentyl group—suggests its potential utility in two key areas of catalysis: as a sterically hindered, non-nucleophilic base and as a component of an organocatalytic system where steric hindrance can influence stereoselectivity.

Application 1: this compound as a Sterically Hindered Base in Elimination Reactions

Causality Behind Experimental Choices: In many organic reactions, a base is required to deprotonate a substrate to initiate a reaction, such as in an elimination reaction to form an alkene. However, common amine bases can sometimes act as nucleophiles, leading to undesired side products. A sterically hindered base, like this compound, is designed to be a poor nucleophile due to the steric bulk around the nitrogen atom, thus favoring its role as a proton abstractor. This is analogous to the well-established use of bases like diisopropylethylamine (DIPEA) or 2,2,6,6-tetramethylpiperidine.

Proposed Reaction: Dehydrohalogenation of a Secondary Alkyl Halide

This protocol describes a hypothetical dehydrohalogenation of 2-bromooctane to a mixture of octenes, where this compound is proposed to act as the base.

Dehydrohalogenation_Mechanism substrate 2-Bromooctane product Octenes substrate->product E2 Elimination base This compound base->substrate Proton Abstraction protonated_base 4-Cyclopentylmorpholinium Bromide

Figure 2: Proposed role in E2 elimination.

Experimental Protocol:

  • Materials:

    • 2-Bromooctane (1.0 eq)

    • This compound (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromooctane in anhydrous DMF.

    • Add this compound to the solution.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by GC-MS to observe the formation of octene isomers.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be analyzed for the ratio of elimination to substitution products.

Expected Outcome and Self-Validation: The success of this protocol would be validated by a high yield of octene isomers with minimal formation of the N-octyl-4-cyclopentylmorpholinium bromide substitution product. This would confirm the non-nucleophilic nature of this compound under these conditions.

Application 2: Organocatalysis - The Michael Addition

Causality Behind Experimental Choices: Morpholine and its derivatives are known to catalyze the Michael addition of aldehydes to nitroolefins via enamine catalysis.[1] The stereochemical outcome of such reactions can be influenced by the steric environment of the catalyst.[2][3] The bulky cyclopentyl group in this compound could potentially create a more rigid transition state, thereby influencing the diastereoselectivity of the reaction.

Proposed Reaction: Michael Addition of Propanal to β-Nitrostyrene

This protocol outlines the use of this compound as a catalyst for the conjugate addition of propanal to β-nitrostyrene.

Michael_Addition_Workflow start Propanal + β-Nitrostyrene enamine Enamine Formation start->enamine Catalyst catalyst This compound catalyst->enamine addition Michael Addition enamine->addition hydrolysis Hydrolysis addition->hydrolysis product Michael Adduct hydrolysis->product

Figure 3: Proposed catalytic cycle workflow.

Experimental Protocol:

  • Materials:

    • β-Nitrostyrene (1.0 eq)

    • Propanal (2.0 eq)

    • This compound (0.1 eq, 10 mol%)

    • Anhydrous Toluene

  • Procedure:

    • To a solution of β-nitrostyrene in anhydrous toluene, add propanal.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or ¹H NMR spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Expected Outcome and Data Presentation: The effectiveness of this compound as a catalyst would be determined by the yield of the Michael adduct. Its influence on stereoselectivity would be assessed by the diastereomeric ratio.

CatalystLoading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)
This compound10Toluene24PredictedPredicted
N-Methylmorpholine10Toluene24ReferenceReference
Pyrrolidine10Toluene24ReferenceReference
Table 1: Hypothetical Comparison of Catalysts in the Michael Addition.

Conclusion and Future Outlook

This compound stands as a promising yet underutilized catalyst in the realm of organic synthesis. Based on established chemical principles and data from analogous structures, it is poised to be an effective, sterically hindered non-nucleophilic base and a potentially stereodirecting organocatalyst. The protocols detailed herein provide a robust starting point for researchers to explore its catalytic activity. Future investigations should focus on a broader substrate scope for these proposed reactions and explore its utility in other areas of catalysis, such as phase-transfer catalysis and as a ligand in transition metal catalysis. The synthesis and application of chiral derivatives of this compound could also open new avenues in asymmetric synthesis.

References

Application Note: A Detailed Protocol for the Synthesis of 4-Cyclopentylmorpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-Cyclopentylmorpholine, a valuable saturated N-heterocycle for research and development in medicinal chemistry and materials science. The described method is a two-step, one-pot reductive amination of cyclopentanone with morpholine. The protocol details the initial acid-catalyzed formation of the enamine intermediate, 4-(1-cyclopenten-1-yl)morpholine, followed by its in-situ reduction using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, a complete safety analysis, and methods for product characterization.

Introduction and Significance

This compound is a tertiary amine featuring a saturated six-membered morpholine ring attached to a five-membered cyclopentyl group. The morpholine scaffold is a highly prevalent structural motif in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. While direct applications of this compound are not extensively documented, its structure makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of N-substituted amines is a cornerstone of organic chemistry. Among the various methods, reductive amination stands out as one of the most efficient and widely used strategies.[1][2] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] This application note provides a robust and scalable protocol for synthesizing this compound from readily available starting materials: cyclopentanone and morpholine.

Mechanistic Pathway: The Chemistry of Reductive Amination

The synthesis proceeds via a two-stage mechanism within a single pot:

Stage 1: Enamine Formation The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of cyclopentanone. This is followed by a proton transfer and subsequent dehydration, a step that is critically facilitated by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The removal of water, typically achieved by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, drives the equilibrium towards the formation of the stable enamine intermediate, 4-(1-cyclopenten-1-yl)morpholine.[4][5] The use of an excess of morpholine also helps to drive this equilibrium and compensates for any amine lost with the water azeotrope.[6]

Stage 2: Enamine Reduction Once the enamine is formed, it is reduced to the final saturated amine. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a cost-effective and convenient choice for this transformation.[7][8] The reduction mechanism involves the hydride (H⁻) from NaBH₄ attacking the electron-deficient β-carbon of the enamine, followed by protonation of the resulting carbanion by the protic solvent (methanol), yielding this compound. It's crucial to add the NaBH₄ only after the enamine formation is complete to prevent the premature reduction of the starting ketone, cyclopentanone.[8]

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Reduction Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Intermediate Cyclopentanone->Hemiaminal + Morpholine (Nucleophilic Attack) Morpholine Morpholine Enamine 4-(1-Cyclopenten-1-yl)morpholine (Enamine) Hemiaminal->Enamine - H₂O (Acid-Catalyzed Dehydration) Enamine_redux 4-(1-Cyclopenten-1-yl)morpholine FinalProduct This compound (Final Product) Enamine_redux->FinalProduct + NaBH₄ / MeOH (Hydride Reduction)

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Amount (Scale: 0.1 mol)Notes
Cyclopentanone120-92-384.128.41 g (9.8 mL)
Morpholine110-91-887.1210.45 g (10.5 mL)1.2 equivalents
p-Toluenesulfonic acid monohydrate6192-52-5190.220.19 gCatalyst
Toluene108-88-392.14100 mLAnhydrous
Methanol (MeOH)67-56-132.0450 mLAnhydrous
Sodium borohydride (NaBH₄)16940-66-237.834.54 g1.2 equivalents
Hydrochloric acid (HCl), 2M7647-01-0-~30 mLFor work-up
Sodium hydroxide (NaOH), 2M1310-73-2-As neededFor neutralization
Diethyl ether (Et₂O) or Ethyl Acetate60-29-7-~150 mLFor extraction
Anhydrous magnesium sulfate (MgSO₄)7487-88-9-As neededFor drying
Equipment
250 mL Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus

Detailed Experimental Protocol

This protocol is designed for a 0.1-mole scale synthesis. Adjust quantities accordingly for different scales.

References

Application Note: High-Purity Isolation of 4-Cyclopentylmorpholine via Validated Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Cyclopentylmorpholine is a crucial heterocyclic building block in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). The isomeric purity and absence of process-related impurities are critical for ensuring predictable biological activity, safety profiles, and regulatory compliance in drug development pipelines.[1][2][3] This document provides a comprehensive, field-proven protocol for the purification of this compound using vacuum distillation. We delve into the physicochemical rationale, offer a step-by-step experimental guide, and present a framework for process validation and quality control, ensuring the consistent production of high-purity material suitable for the most demanding research and development applications.

Introduction: The Imperative for Purity

In pharmaceutical manufacturing, distillation is a fundamental unit operation for the purification of intermediates and APIs.[2][4] For a molecule like this compound, which may serve as a precursor to a final drug substance, controlling the impurity profile is not merely a matter of yield, but a cornerstone of quality assurance and patient safety.[3][5] Impurities originating from synthesis—such as unreacted starting materials, by-products, or residual solvents—can carry their own pharmacological or toxicological effects, confounding experimental results and posing significant risks.

This guide is structured to provide not just a method, but a robust scientific framework. We will explore the "why" behind each step, grounding the protocol in chemical principles and good laboratory practices (GLP) to create a self-validating system for achieving certifiable purity.[6][7][8]

Physicochemical Rationale for Vacuum Distillation

The decision to use vacuum distillation is predicated on the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₇NO PubChem[9]
Molecular Weight 155.24 g/mol PubChem[9]
CAS Number 39198-78-2 PubChem[9]
Estimated Boiling Point >220 °C (at 760 mmHg) Author's Estimation

| Observed Boiling Point | ~105-110 °C (at 10-12 mmHg) | Based on similar structures[10] |

While an exact atmospheric boiling point is not widely published, it can be estimated to be significantly high based on its molecular weight and the known boiling point of morpholine (129 °C). Such high temperatures risk thermal decomposition, where the molecule can degrade, leading to yield loss and the introduction of new, potentially complex impurities.[11][12]

The Core Principle: Vacuum distillation lowers the ambient pressure above the liquid, thereby reducing the temperature required to achieve its boiling point. This allows for the gentle separation of this compound from less volatile and more volatile impurities at a temperature well below its decomposition threshold, preserving its chemical integrity.[1][2]

Pre-Distillation: A Foundation of Safety and Success

Adherence to Good Laboratory Practices (GLP) is paramount before commencing any distillation. A systematic approach to setup and safety minimizes risks and prevents experimental failure.[6][13][14]

Personal Protective Equipment (PPE) and Handling

This compound, as a morpholine derivative, should be handled with care. Assume it is corrosive and potentially harmful upon contact or inhalation.[15][16][17]

  • Mandatory PPE: Chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a flame-resistant lab coat.

  • Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[14]

  • Spill Management: Keep a spill kit rated for amines/organic bases readily accessible.

Apparatus Assembly and Integrity Check

The reliability of the purification depends entirely on the integrity of the distillation apparatus.

Pre_Distillation_Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly cluster_validation Phase 3: System Validation A Inspect Glassware (No cracks or star fractures) B Ensure Joints are Clean & Dry A->B C Select Appropriate Stir Bar & Boiling Chips B->C D Assemble Apparatus: Flask → Head → Condenser → Receiver E Lightly Grease Joints (Vacuum-rated grease) D->E F Secure with Keck Clamps E->F G Connect Cooling & Vacuum Lines F->G H Perform Initial Vacuum Test (No material in flask) I Check for Leaks (System holds vacuum) H->I I->E Test Failed (Re-grease/Re-assemble) J Release Vacuum & Charge Flask I->J Test Passed Fraction_Logic start Begin Heating Under Stable Vacuum observe_temp Observe Head Temperature start->observe_temp is_stable Is Temperature Stable? observe_temp->is_stable in_range Is Temp in Product Range (~105-110°C @ 10-12 mmHg)? is_stable->in_range Yes monitor Continue Gentle Heating & Monitoring is_stable->monitor No collect_forerun Collect Forerun Fraction in_range->collect_forerun No (Too Low) collect_main Collect Main Product Fraction in_range->collect_main Yes collect_forerun->observe_temp end_run Temperature Rises or Becomes Unstable collect_main->end_run monitor->observe_temp stop Stop Distillation (Tails Fraction) end_run->stop

References

The Strategic Incorporation of 4-Cyclopentylmorpholine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Significance of the Cyclopentyl Moiety

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged structure."[1][2] Its frequent incorporation into approved and experimental drugs stems from its ability to impart favorable physicochemical and pharmacokinetic properties.[2] The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, can enhance aqueous solubility, act as a hydrogen bond acceptor, and influence the overall basicity of a molecule.[3][4] These attributes often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4]

This guide focuses on a specific, yet increasingly relevant, derivative: 4-cyclopentylmorpholine . The introduction of a cyclopentyl group at the 4-position of the morpholine ring is a strategic decision in drug design. The cyclopentyl group can significantly influence a molecule's conformational preferences and three-dimensional structure.[5] This is crucial for optimizing interactions with biological targets, such as filling hydrophobic pockets in enzyme active sites or receptors.[6] Furthermore, the replacement of more metabolically labile groups with a cycloalkyl moiety like cyclopentane can enhance metabolic stability, a key factor in improving a drug's half-life and therapeutic window.[7]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

Rationale for the Use of this compound in Drug Design

The decision to incorporate the this compound moiety into a drug candidate is driven by several key considerations:

  • Lipophilicity and Solubility Balance: The cyclopentyl group increases the lipophilicity of the morpholine scaffold, which can enhance membrane permeability and improve oral bioavailability. The morpholine ring itself provides a degree of hydrophilicity, creating a balanced lipophilic-hydrophilic profile that is often desirable for central nervous system (CNS) drug candidates to facilitate blood-brain barrier penetration.[4]

  • Metabolic Stability: The cyclopentyl group is generally more resistant to oxidative metabolism compared to linear alkyl chains or other functional groups that can be readily targeted by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life and reduced potential for the formation of reactive metabolites.

  • Conformational Rigidity and Target Engagement: The five-membered ring of the cyclopentyl group introduces a degree of conformational rigidity. This can help to lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the intended biological target.[5]

  • Filling Hydrophobic Pockets: The size and shape of the cyclopentyl group are well-suited to occupy small to medium-sized hydrophobic pockets within the binding sites of many proteins. This can lead to a significant increase in potency.

Potential Therapeutic Applications

Given the properties of the morpholine scaffold and the cyclopentyl group, this compound is a promising building block for the development of therapeutics in several areas:

  • Central Nervous System (CNS) Disorders: The balanced physicochemical properties of N-substituted morpholines make them attractive for CNS drug discovery.[4] The this compound moiety could be incorporated into ligands for various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, for the treatment of conditions like depression, anxiety, and neurodegenerative diseases.

  • Oncology: The morpholine ring is a common feature in many kinase inhibitors. The cyclopentyl group could be used to probe hydrophobic regions of the ATP-binding pocket of various kinases, potentially leading to the development of potent and selective anticancer agents.

  • Infectious Diseases: Morpholine derivatives have been investigated for their antimicrobial and antifungal activities.[8] The this compound scaffold could be used to develop new anti-infective agents with improved efficacy and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship (SAR) Insights

To illustrate the potential impact of the N-substituent on the biological activity of morpholine derivatives, the following table presents a hypothetical structure-activity relationship for a series of N-substituted morpholines targeting a generic kinase.

Compound IDN-SubstituentIC₅₀ (nM)Rationale for Activity Change
1 -H>10,000Unsubstituted morpholine lacks the necessary interactions for potent inhibition.
2 -CH₃1,500Small alkyl group provides minimal hydrophobic interaction.
3 -CH(CH₃)₂500Increased steric bulk improves hydrophobic interactions.
4 -Cyclopentyl85 The cyclopentyl group optimally fills a hydrophobic pocket in the kinase active site, leading to a significant increase in potency.[6][9]
5 -Cyclohexyl250Larger cycloalkyl group may introduce steric hindrance, slightly reducing activity compared to the cyclopentyl analog.[9]
6 -Phenyl400Aromatic ring provides hydrophobic interactions but may not have the optimal geometry for the specific pocket.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the N-alkylation of morpholine with cyclopentyl tosylate.

Workflow Diagram:

Synthesis_Workflow Reactants Morpholine + Cyclopentyl Tosylate + K₂CO₃ in Acetonitrile Reaction Reflux at 80°C for 12h Reactants->Reaction Workup Filtration and Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Morpholine (1.0 eq)

  • Cyclopentyl tosylate (1.1 eq)[6]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclopentyl tosylate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The HCl salt can be prepared and its melting point compared to literature values for further confirmation.[10]

Self-Validation:

  • TLC Monitoring: Compare the reaction mixture spot with the starting material spots to ensure the consumption of starting materials and the formation of a new product.

  • Spectroscopic Analysis: The NMR and mass spectra of the purified product should be consistent with the structure of this compound.

  • Purity Assessment: Purity should be assessed by HPLC or GC analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against a specific kinase (e.g., a tyrosine kinase relevant to oncology).

Workflow Diagram:

Assay_Workflow Setup Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Incubation Incubate at 37°C Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC₅₀ Values Measurement->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 37°C for the recommended time for the specific kinase (typically 30-60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Z'-factor: Calculate the Z'-factor for the assay using the positive and negative controls to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is generally considered acceptable.

  • Control Compounds: The IC₅₀ value of the positive control should be within the expected range. The negative control should show no significant inhibition.

  • Dose-Response Curve: The data should generate a clear sigmoidal dose-response curve, allowing for accurate determination of the IC₅₀ value.

Conclusion

This compound represents a valuable and strategic building block in medicinal chemistry. Its unique combination of the favorable properties of the morpholine scaffold and the beneficial attributes of the cyclopentyl group makes it a compelling choice for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The protocols provided herein offer a starting point for the synthesis and evaluation of this compound-containing compounds, paving the way for their successful application in drug discovery programs.

References

The Strategic Incorporation of 4-Cyclopentylmorpholine in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Cyclopentylmorpholine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its desirable properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it a valuable building block in drug design.[3][4] The addition of a cyclopentyl group to the morpholine nitrogen introduces a lipophilic and conformationally restricted element, offering a unique vector for exploring chemical space and optimizing drug-target interactions. This cyclopentyl moiety can enhance binding affinity to hydrophobic pockets within target proteins and improve pharmacokinetic properties such as membrane permeability.[5]

This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two distinct classes of high-value bioactive compounds: Phosphoinositide 3-kinase (PI3K) inhibitors and quinoline-based antimalarial agents. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and innovative synthesis.

Part 1: Synthesis of a Novel PI3K Inhibitor via Nucleophilic Aromatic Substitution

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Consequently, the development of PI3K inhibitors is a major focus in oncology research. Many potent PI3K inhibitors feature a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase domain.[8][9] This protocol details the synthesis of a hypothetical, yet highly plausible, potent and selective PI3K inhibitor by leveraging this compound as a key nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices

The choice of a dichlorinated pyrimidine core is based on the established scaffold of numerous PI3K inhibitors, such as ZSTK474.[10] The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for a stepwise and controlled introduction of the morpholine and a substituted aniline. This compound is employed to potentially enhance cell permeability and introduce a novel interaction with a hydrophobic region of the PI3K active site. The subsequent Suzuki coupling introduces a solubilizing group, a common strategy to improve the overall physicochemical properties of the final compound.

Experimental Workflow Diagram

PI3K_Inhibitor_Synthesis cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Second Nucleophilic Aromatic Substitution cluster_2 Step 3: Suzuki Coupling A 2,4-Dichloropyrimidine C Intermediate 1 A->C DIPEA, n-BuOH, 80°C B This compound B->C E Intermediate 2 C->E DIPEA, n-BuOH, 120°C D 3-amino-4-methylphenol D->E G Final PI3K Inhibitor E->G Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C F Pinacol borane derivative F->G

Caption: Synthetic workflow for a novel PI3K inhibitor.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-(2-chloropyrimidin-4-yl)-4-cyclopentylmorpholine (Intermediate 1)

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (10 mL/mmol), add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.

Step 2: Synthesis of 2-((4-(4-cyclopentylmorpholino)pyrimidin-2-yl)amino)-5-methylphenol (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in n-butanol (10 mL/mmol), add 3-amino-4-methylphenol (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C in a sealed tube and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude residue is purified by flash column chromatography (ethyl acetate/hexanes gradient) to yield Intermediate 2.

Step 3: Synthesis of the Final PI3K Inhibitor

  • In a reaction vessel, combine Intermediate 2 (1.0 eq), the desired pinacol borane derivative (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).

  • Bubble argon through the mixture for 15 minutes, then add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction to 90 °C for 4-8 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired PI3K inhibitor.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
Intermediate 1 253.7475-85>95
Intermediate 2 340.4460-70>95
Final Product Varies with borane40-50>98

Part 2: Synthesis of a Quinoline-Based Antimalarial Agent via the Doebner-von Miller Reaction

Quinoline-containing compounds have a long and successful history in the treatment of malaria.[1][11][12] The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][13][14] This protocol outlines the synthesis of a novel quinoline derivative incorporating the this compound moiety, which could exhibit potent antimalarial activity.

Causality of Experimental Choices

The Doebner-von Miller reaction is chosen for its ability to construct the quinoline core in a single step from readily available starting materials. The use of an aniline with a latent nucleophilic site (e.g., a hydroxyl group) allows for subsequent modification. The α,β-unsaturated ketone can be generated in situ from the aldol condensation of two carbonyl compounds, increasing the efficiency of the process. The incorporation of this compound in a later step via nucleophilic substitution on a chlorinated quinoline intermediate is a robust method to introduce this key pharmacophore.

Reaction Mechanism Diagram

Doebner_von_Miller cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A Substituted Aniline C Quinoline Intermediate A->C Lewis Acid (e.g., SnCl4), Acid B α,β-Unsaturated Ketone B->C D Chloro-Quinoline C->D POCl3, 110°C F Final Antimalarial Agent D->F DIPEA, NMP, 150°C E This compound E->F

Caption: Synthetic pathway to a quinoline-based antimalarial.

Detailed Step-by-Step Protocol

Step 1: Synthesis of the Substituted Quinoline Core

  • To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add a Lewis acid catalyst such as tin(IV) chloride (SnCl4) (0.2 eq) at 0 °C.

  • Slowly add the α,β-unsaturated ketone (1.2 eq).

  • After the addition, add a strong Brønsted acid like p-toluenesulfonic acid (1.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may take 12-24 hours.

  • Once complete, cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the quinoline intermediate.

Step 2: Chlorination of the Quinoline Intermediate

  • To the quinoline intermediate (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq) in a sealed vessel.

  • Heat the mixture to 110 °C for 3-5 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Wash the organic layer with brine, dry, and concentrate to yield the chloro-quinoline derivative, which can often be used in the next step without further purification.

Step 3: Introduction of the this compound Moiety

  • Dissolve the chloro-quinoline derivative (1.0 eq) in N-methyl-2-pyrrolidone (NMP) (10 mL/mmol).

  • Add this compound (1.5 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 150 °C for 12-24 hours in a sealed tube.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the final product by column chromatography or preparative HPLC to obtain the target antimalarial agent.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
Quinoline Intermediate Varies with aniline50-60>95
Chloro-Quinoline Varies with aniline80-90>90
Final Product Varies with aniline55-65>98

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as phosphorus oxychloride and tin(IV) chloride are highly corrosive and moisture-sensitive and should be handled with extreme care under an inert atmosphere. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds. The protocols detailed in this guide for the preparation of a PI3K inhibitor and a quinoline-based antimalarial agent demonstrate its utility in constructing complex molecular architectures with significant therapeutic potential. The introduction of the cyclopentyl group offers a strategic advantage for modulating the physicochemical and pharmacological properties of the final compounds. These application notes provide a solid foundation for researchers to explore the rich chemistry of this compound in the pursuit of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopentylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the causality behind experimental choices, providing a self-validating framework for robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary and most direct methods for synthesizing this compound are reductive amination of cyclopentanone with morpholine and direct N-alkylation of morpholine with a cyclopentyl halide.

  • Reductive Amination: This is a widely used method that involves the reaction of cyclopentanone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.[1] Common reducing agents include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

  • N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the morpholine nitrogen on an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide or iodide).[2] This method is straightforward but can sometimes be lower yielding due to side reactions.

Q2: I am seeing a low yield in my reductive amination. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors. Incomplete formation of the enamine/iminium ion intermediate is a common issue.[3] This can be due to inefficient water removal, as water is a byproduct of this initial condensation step. Another potential cause is the choice of reducing agent and reaction conditions. For instance, sodium borohydride can be sensitive to acidic conditions, which are sometimes used to catalyze iminium ion formation.

Q3: What are the typical byproducts I should be aware of during the synthesis of this compound?

A3: In the reductive amination pathway, a common byproduct is the starting material, morpholine, if the reaction does not go to completion. You may also see byproducts from the self-condensation of cyclopentanone. In the N-alkylation route, a significant byproduct can be the result of elimination reactions, especially if a strong, sterically hindered base is used, leading to the formation of cyclopentene.[4] Over-alkylation is generally not an issue with secondary amines like morpholine.

Q4: How can I best purify the final this compound product?

A4: Purification of this compound typically involves a standard acid-base workup followed by distillation or column chromatography. Given that the product is a tertiary amine, it can be extracted into an acidic aqueous solution to separate it from non-basic impurities. After neutralization of the aqueous layer, the product can be extracted back into an organic solvent. For high purity, fractional distillation under reduced pressure is often effective.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

If you are experiencing a lower than expected yield when synthesizing this compound via reductive amination, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
Inefficient Water Removal The initial condensation of cyclopentanone and morpholine to form the enamine intermediate is a reversible reaction that produces water.[3] If water is not effectively removed, the equilibrium will not favor the formation of the intermediate, leading to a low overall yield.Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Suboptimal pH The formation of the iminium ion is acid-catalyzed, but a strongly acidic medium can protonate the morpholine, rendering it non-nucleophilic. Conversely, a basic medium will not favor iminium ion formation.Solution: Maintain a mildly acidic pH (typically 4-6). A common practice is to use a reagent like sodium triacetoxyborohydride (STAB), which is effective under neutral or mildly acidic conditions and is less sensitive to pH than sodium borohydride.
Incorrect Reducing Agent The choice and timing of the addition of the reducing agent are critical. Adding a strong reducing agent too early can reduce the starting cyclopentanone.Solution: For a two-step approach, ensure the enamine formation is complete before adding the reducing agent. For a one-pot reaction, STAB is often a superior choice as it is a milder reducing agent and can be present from the start of the reaction.
Reaction Temperature Low temperatures can lead to slow reaction rates for both enamine formation and reduction. Excessively high temperatures can promote side reactions.Solution: Optimize the reaction temperature. For enamine formation, gentle heating (40-60 °C) is often sufficient. The reduction step is typically carried out at room temperature or slightly below.

This protocol is designed to maximize the yield of this compound by addressing the common pitfalls discussed above.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopentanone (1.0 eq), morpholine (1.2 eq), and toluene.

  • Enamine Formation: Heat the mixture to reflux and azeotropically remove water until no more is collected in the Dean-Stark trap.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Reduction: Dilute the mixture with a suitable solvent like methanol. Cool the flask in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Slowly add water to quench the excess reducing agent.

  • Workup & Purification: Perform a standard acid-base extraction. Purify the crude product by vacuum distillation.

Issue 2: Side Product Formation in N-Alkylation

The formation of cyclopentene as a major byproduct is a common issue in the N-alkylation of morpholine with a cyclopentyl halide. This is due to a competing E2 elimination reaction.

Potential Cause Explanation Recommended Solution
Strong/Sterically Hindered Base A strong or bulky base can preferentially abstract a proton from the cyclopentyl halide, leading to elimination rather than substitution.Solution: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are sufficient to neutralize the acid formed during the reaction without promoting significant elimination.
High Reaction Temperature Higher temperatures favor elimination reactions over substitution reactions.Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, gentle heating is sufficient.
Solvent Choice Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.Solution: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
Leaving Group The nature of the leaving group on the cyclopentyl ring can influence the ratio of substitution to elimination. Iodides are generally better leaving groups and can favor substitution.Solution: If using cyclopentyl bromide, consider converting it to cyclopentyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

This protocol is designed to minimize the formation of cyclopentene and maximize the yield of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkyl Halide: Add cyclopentyl bromide (1.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Reductive Amination cluster_1 N-Alkylation Cyclopentanone Cyclopentanone Enamine Enamine Intermediate Cyclopentanone->Enamine + Morpholine - H2O Morpholine_RA Morpholine 4-Cyclopentylmorpholine_RA This compound Enamine->4-Cyclopentylmorpholine_RA + [H] (e.g., NaBH4) Cyclopentyl_Halide Cyclopentyl-X (X = Br, I) Morpholine_Alk Morpholine 4-Cyclopentylmorpholine_Alk This compound Morpholine_Alk->4-Cyclopentylmorpholine_Alk + Cyclopentyl-X - HX

Caption: Primary synthetic routes to this compound.

Diagram 2: Troubleshooting Low Yield in Reductive Amination

G Low_Yield Low Yield in Reductive Amination Check_Water Inefficient Water Removal? Low_Yield->Check_Water Check_pH Suboptimal pH? Low_Yield->Check_pH Check_Reagent Incorrect Reducing Agent? Low_Yield->Check_Reagent Solution_Water Use Dean-Stark or Drying Agent Check_Water->Solution_Water Solution_pH Maintain pH 4-6 (e.g., use STAB) Check_pH->Solution_pH Solution_Reagent Use milder reagent (STAB) or optimize addition Check_Reagent->Solution_Reagent

Caption: Decision tree for troubleshooting low yield in reductive amination.

References

Troubleshooting low yield in morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Synthesis

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of morpholine. The content addresses common issues leading to low yield, particularly focusing on the prevalent laboratory-scale method: the acid-catalyzed dehydration of diethanolamine (DEA).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory methods for synthesizing morpholine?

A: In industrial settings, the two most common methods are the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst, and the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid[1]. The DEG route is often favored in modern industry for its efficiency[1]. For laboratory-scale synthesis, the acid-catalyzed dehydration of DEA is more common due to simpler equipment requirements, despite typically lower yields ranging from 35-50%[1]. Industrial yields for the DEA route can be much higher, reaching 90-95% under optimized conditions with oleum (fuming sulfuric acid)[1][2].

Q2: What are the most common causes of low morpholine yield in the diethanolamine (DEA) dehydration method?

A: Low yields in this synthesis are typically multifactorial. The primary culprits include:

  • Inadequate Temperature Control: The reaction requires sustained high temperatures, generally between 180-210°C[3]. Temperatures below this range lead to an incomplete reaction, while excessive heat can cause charring and formation of degradation byproducts[3].

  • Suboptimal Acid Concentration: The strong acid (usually H₂SO₄ or HCl) acts as both a catalyst and a dehydrating agent[3][4]. Incorrect stoichiometry or concentration can halt the reaction prematurely.

  • Insufficient Reaction Time: This is a slow cyclization that often requires prolonged heating, sometimes for 15 hours or more, to reach completion[3][5].

  • Inefficient Water Removal: The reaction produces water. If not effectively removed from the reaction mixture, the accumulating water can inhibit the forward dehydration reaction according to Le Chatelier's principle[1].

  • Impure Starting Materials: The purity of the initial diethanolamine is critical. Contaminants can lead to side reactions or catalyst deactivation[1].

  • Product Loss During Workup: Morpholine is highly hygroscopic and water-soluble[3][4]. Significant product can be lost during neutralization and extraction if the process is not optimized.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The reaction mixture has turned dark brown or black, and the final product is a viscous, dark liquid.
  • Potential Cause: This indicates charring and polymerization. It is a common consequence of excessively high temperatures or "hot spots" in the reaction flask[3]. Concentrated sulfuric acid is a powerful oxidizing agent at high temperatures and can aggressively dehydrate and oxidize the organic compounds into complex polymeric tars.

  • Recommended Actions:

    • Verify Temperature Control: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture. Employ a heating mantle with a stirrer or an oil bath to ensure uniform heat distribution and prevent localized overheating.

    • Optimize Heating Profile: Instead of rapidly heating to the target temperature, increase the temperature gradually. This allows the water produced during the initial stages to evaporate without causing the temperature to spike.

    • Check Acid Addition: Always add the diethanolamine slowly to the cooled acid (or vice versa depending on the specific protocol) with external cooling, as the initial salt formation is highly exothermic[5]. An uncontrolled initial exotherm can pre-degrade the starting material.

Issue 2: The reaction stalls and does not proceed to completion, even after prolonged heating.
  • Potential Cause (A) - Catalyst Deactivation/Dilution: As the reaction proceeds, water is formed. This water dilutes the sulfuric acid, reducing its efficacy as a dehydrating agent and lowering the reaction rate.

  • Recommended Action (A):

    • Improve Water Removal: Ensure your distillation setup is efficient. Use a short-path distillation head or a Dean-Stark trap if compatible with the reaction temperature to continuously remove water as it forms. This drives the reaction equilibrium toward the product side[1].

  • Potential Cause (B) - Insufficient Acid: The molar ratio of acid to DEA is critical. An insufficient amount of acid will result in an incomplete reaction once the catalytic and dehydrating capacity is exhausted.

  • Recommended Action (B):

    • Review Stoichiometry: For laboratory preparations, a common starting point is a molar ratio of approximately 1.8 moles of H₂SO₄ per mole of DEA[6]. Ensure your calculations are correct. Industrial processes have demonstrated that using oleum (which contains excess SO₃) can dramatically shorten reaction times and improve yields by being a more potent dehydrating agent[2].

Issue 3: The final purified yield is extremely low despite observing product formation.
  • Potential Cause: Significant product loss is occurring during the workup phase. After neutralizing the acidic reaction mixture with a base (like NaOH or CaO), the morpholine is present in a highly aqueous, saline solution[1][6]. Due to its high water solubility, simple extraction with an organic solvent is often inefficient.

  • Recommended Actions:

    • Salting Out: Before extraction, saturate the aqueous solution with a salt like potassium hydroxide (KOH) or sodium hydroxide (NaOH) flakes[6]. This decreases the solubility of morpholine in the aqueous layer, making extraction more effective. You may observe the formation of a separate organic layer containing crude morpholine[6].

    • Choice of Base for Neutralization: Using calcium oxide (CaO) to neutralize the morpholine hydrochloride or sulfate can be effective. The resulting paste can then be directly distilled under a strong flame, which avoids handling large volumes of aqueous solution[5].

    • Drying the Crude Product: Morpholine is hygroscopic[3]. The crude, distilled product will contain water. It must be rigorously dried, typically by stirring over solid KOH, before a final fractional distillation[5].

Data Summary & Visualization

Table 1: Comparison of Reaction Parameters for DEA Dehydration
ParameterStandard Lab Protocol (H₂SO₄)Optimized Industrial Protocol (Oleum)
Dehydrating Agent Conc. Sulfuric Acid (98%)Oleum (20% free SO₃)[2]
Temperature 180 - 210°C[3]180 - 235°C[2]
Reaction Time 7 - 15 hours[2][3]0.5 - 1.5 hours[2]
Typical Yield 35 - 50%[1]90 - 95%[2]
Key Challenge Slow reaction rate, charringHandling highly corrosive oleum

Diagram: Troubleshooting Workflow for Low Morpholine Yield

G Start Low Morpholine Yield Observe_Color Observe Reaction Mixture Start->Observe_Color Check_Temp Verify Temperature (180-210°C?) Check_Time Verify Reaction Time (>15h?) Check_Workup Review Workup Protocol Dark_Product Dark/Black Tarry Mixture? Observe_Color->Dark_Product Appearance Incomplete_Rxn Reaction Stalled? Observe_Color->Incomplete_Rxn Progress Low_Final_Yield Product Loss During Workup? Observe_Color->Low_Final_Yield Final Result Dark_Product->Check_Temp No Cause_Overheating Cause: Overheating/Charring Dark_Product->Cause_Overheating Yes Incomplete_Rxn->Check_Time No Cause_Water Cause: Water Accumulation Incomplete_Rxn->Cause_Water Yes Low_Final_Yield->Check_Workup No Cause_Extraction Cause: Inefficient Extraction Low_Final_Yield->Cause_Extraction Yes Sol_Temp Solution: Improve Heat Distribution (Oil Bath, Stirring) Cause_Overheating->Sol_Temp Sol_Water Solution: Improve Water Removal (Distillation Setup) Cause_Water->Sol_Water Sol_Extraction Solution: 'Salting Out' with KOH Dry Crude Product Cause_Extraction->Sol_Extraction

Caption: Logical workflow for troubleshooting low yield in morpholine synthesis.

Experimental Protocols

Protocol 1: Laboratory Synthesis of Morpholine from Diethanolamine

This protocol is based on established laboratory procedures and is designed for experienced chemists.

  • Preparation: In a 500 mL round-bottom flask equipped with a thermocouple and a short-path distillation condenser, add 62.5 g of diethanolamine[5].

  • Acidification: In a fume hood, slowly and carefully add concentrated hydrochloric or sulfuric acid to the diethanolamine with stirring until the pH is strongly acidic (pH ~1). This process is highly exothermic; use an ice bath for cooling[5].

  • Dehydration: Heat the resulting diethanolamine salt solution using a heating mantle or oil bath. The temperature should be gradually raised to drive off water until the internal temperature of the mixture reaches and is maintained at 200-210°C[5]. Continue heating at this temperature for at least 15 hours.

  • Cooling & Solidification: After the reaction time has elapsed, turn off the heat and allow the mixture to cool to approximately 160°C. Carefully pour the thick, paste-like morpholine salt into a heat-resistant dish to prevent it from solidifying inside the flask[5].

  • Neutralization & Distillation: Scrape the cooled paste into a blender or mortar and pestle. Add 50 g of calcium oxide (CaO) and mix thoroughly to create a uniform paste[5]. Transfer this paste to a clean round-bottom flask suitable for high-temperature distillation. Using a strong, direct flame (or a very high-temperature mantle), distill the crude morpholine from the solid mixture.

  • Drying & Purification: The collected distillate will be a dark, wet morpholine. Transfer it to an Erlenmeyer flask and add ~20 g of solid potassium hydroxide (KOH) pellets. Stir for 1-2 hours to dry the morpholine[5].

  • Final Fractional Distillation: Decant or filter the dried morpholine into a clean distillation flask. Add a few boiling chips or a magnetic stir bar. Perform a fractional distillation, collecting the pure morpholine fraction that boils between 126-129°C[5]. A typical yield should be in the 35-50% range[1].

References

Stability of 4-Cyclopentylmorpholine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Cyclopentylmorpholine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with the necessary insights to ensure the stability and integrity of your experiments.

The morpholine ring is a key component in many pharmaceuticals due to its ability to improve physicochemical and metabolic properties.[1][2] Specifically, in central nervous system (CNS) drug discovery, morpholine and its derivatives are valuable for their unique conformational and physicochemical characteristics that can enhance permeability across the blood-brain barrier.[3][4][5] Understanding the stability of this compound under various conditions is therefore critical for obtaining reliable and reproducible results.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical acidic and basic laboratory conditions?

Answer: this compound, a tertiary amine, is generally stable under a range of conditions. However, its stability can be compromised under harsh acidic or basic environments, especially when combined with elevated temperatures.

  • Acidic Conditions: In the presence of strong acids, the lone pair of electrons on the nitrogen atom will be protonated, forming a morpholinium salt. This salt form is generally stable. However, under forcing conditions (e.g., concentrated strong acids and high heat), the ether linkage of the morpholine ring may be susceptible to cleavage. Acidic hydrolysis can break bonds by protonating electrophilic centers, making them more vulnerable to nucleophilic attack by water.[6]

  • Basic Conditions: this compound is highly stable in basic solutions. The tertiary amine functionality is not reactive towards bases. Degradation under basic conditions is generally not a concern unless other reactive functional groups are present in the molecule or extreme temperatures are applied.

Q2: What are the potential degradation pathways for this compound?

Answer: The primary degradation pathways for this compound would likely involve the morpholine ring itself. While specific data for the 4-cyclopentyl derivative is not extensively published, we can infer potential pathways from studies on morpholine.

  • Oxidative Degradation: Tertiary amines can be susceptible to oxidation, which is a common degradation pathway.[6] This can lead to the formation of N-oxides or more complex degradation products.

  • Ring Cleavage: Under harsh conditions, such as microbial degradation or strong chemical oxidation, the morpholine ring can undergo cleavage.[7] For instance, some microorganisms can cleave the C-N bond of the morpholine ring.[8] While this is primarily a biodegradation pathway, it highlights the potential for ring instability under certain chemical stresses. The degradation of morpholine can proceed through the formation of intermediates like 2-(2-aminoethoxy)acetic acid.[9][10]

Q3: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[11] It should be kept away from strong oxidizing agents and strong acids.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram (e.g., HPLC, GC-MS) after a reaction involving this compound in an acidic medium.

Possible Causes & Solutions:

  • Cause 1: Acid-Catalyzed Degradation. The acidic conditions of your experiment, especially if combined with heat, may be causing partial degradation of the this compound.

    • Solution:

      • Run a Control: Prepare a sample of this compound in your acidic medium without your other reactants and analyze it by the same chromatographic method. This will help confirm if the unexpected peaks are indeed degradants of the morpholine derivative.

      • Modify Reaction Conditions: If degradation is confirmed, consider using a milder acid, a lower reaction temperature, or a shorter reaction time.

      • pH Adjustment: If possible for your reaction, adjust the pH to be less acidic.

  • Cause 2: Reaction with Other Components. this compound, as a tertiary amine, can potentially react with other electrophilic species in your reaction mixture, especially under acidic catalysis.

    • Solution: Analyze the mass of the unexpected peaks by mass spectrometry to determine if they correspond to adducts of this compound with other components in your reaction.

Problem: My reaction yield is significantly lower than expected when using this compound as a base or catalyst.

Possible Causes & Solutions:

  • Cause 1: Degradation of the Catalyst/Base. If the reaction is run under harsh conditions (e.g., high temperature, presence of strong oxidizers), the this compound may be degrading, reducing its effective concentration.

    • Solution:

      • Conduct a Forced Degradation Study: A systematic forced degradation study can help you understand the stability limits of this compound under your specific reaction conditions.[12][13][14] (See the protocol below).

      • Consider an Alternative Base: If this compound is not stable enough for your reaction, consider a more robust non-nucleophilic base.

  • Cause 2: Purity of the Starting Material. The this compound you are using may have degraded during storage or may be of insufficient purity.

    • Solution:

      • Check Purity: Verify the purity of your this compound using a suitable analytical method like GC-MS or NMR.

      • Proper Storage: Ensure you are storing the compound under the recommended conditions (cool, dry, sealed container).[11]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding a molecule's stability under stress and are a regulatory expectation in pharmaceutical development.[6][12][15]

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Thermostatic oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.

    • After the incubation period, neutralize the samples with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same incubation and heating procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature for 24 hours, protected from light.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound in methanol at 60°C for 48 hours.

    • After heating, dissolve the solid sample in methanol and dilute both samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and an MS detector to identify the mass of any degradation products.

Data Summary Table:

Stress ConditionReagentTemperatureTime% DegradationMajor Degradation Products (if any)
Acidic0.1 M HClRoom Temp24 h
Acidic1 M HCl60°C24 h
Basic0.1 M NaOHRoom Temp24 h
Basic1 M NaOH60°C24 h
Oxidative3% H₂O₂Room Temp24 h
Oxidative30% H₂O₂Room Temp24 h
Thermal (Solid)N/A80°C48 h
Thermal (Solution)N/A60°C48 h

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Strong Acid / Heat Strong Acid / Heat Ring-Opened Products Ring-Opened Products Strong Acid / Heat->Ring-Opened Products Strong Oxidant Strong Oxidant N-Oxide N-Oxide Strong Oxidant->N-Oxide Protonated Species Protonated Species This compound This compound This compound->Protonated Species Acid

Caption: Potential degradation pathways of this compound under stress.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acidic Acidic Apply Stress Conditions->Acidic pH < 7 Basic Basic Apply Stress Conditions->Basic pH > 7 Oxidative Oxidative Apply Stress Conditions->Oxidative H2O2 Thermal Thermal Apply Stress Conditions->Thermal Heat Neutralize/Dilute Samples Neutralize/Dilute Samples Acidic->Neutralize/Dilute Samples Basic->Neutralize/Dilute Samples Oxidative->Neutralize/Dilute Samples Thermal->Neutralize/Dilute Samples HPLC-UV/MS Analysis HPLC-UV/MS Analysis Neutralize/Dilute Samples->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyclopentylmorpholine (CAS No: 39198-78-2). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and application of this compound. Our goal is to move beyond simple instructions and offer a foundational understanding of the material's properties to ensure experimental success and safety.

Section 1: Core Compound Properties & Identification

This compound is a saturated heterocyclic compound featuring a cyclopentyl group attached to the nitrogen atom of a morpholine ring.[1] Understanding its basic properties is the first step in proper handling.

PropertyValueSource
Molecular Formula C₉H₁₇NO[1]
Molecular Weight 155.24 g/mol [1]
CAS Number 39198-78-2[1]
IUPAC Name This compound[1]
Appearance Likely a clear, colorless liquid (based on morpholine properties)[2]
Boiling Point Data not widely available; related compounds suggest >100°C[3]

Section 2: Frequently Asked Questions - Safety & Handling

This section addresses common queries regarding the safe laboratory use of this compound. The safety profile is largely based on the well-documented hazards of the parent compound, morpholine.

Q: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A: Due to the potential for skin and eye irritation, a comprehensive PPE strategy is mandatory.[4][5]

  • Eye/Face Protection: Wear chemical safety glasses or goggles. If there is a splash hazard, a face shield is required.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are compatible with tertiary amines. Change gloves immediately if contamination occurs.[4][5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][6]

Q: What are the immediate first aid steps in case of exposure?

A: Rapid response is critical to mitigate harm. The following procedures are based on standard practice for amine compounds.

  • If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][5]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8]

Q: How should I handle a small laboratory spill?

A: For small spills (typically <100 mL) in a fume hood:

  • Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other electrical equipment.[4][7]

  • Ensure Ventilation: Maintain fume hood suction.

  • Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste procedures.[4]

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow start Spill Occurs q1 Is the spill large or outside a fume hood? start->q1 evacuate Evacuate Area Call Emergency Response q1->evacuate Yes ppe_check Ensure Proper PPE is Worn q1->ppe_check No ignition Remove Ignition Sources ppe_check->ignition absorb Contain & Absorb with Inert Material ignition->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste & PPE per Regulations decon->dispose end Procedure Complete dispose->end

Caption: Workflow for handling a chemical spill.

Section 3: Storage & Stability FAQs

Proper storage is crucial for maintaining the purity and reactivity of this compound.

Q: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, specific conditions should be met.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.Reduces vapor pressure and slows potential degradation pathways.[4][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The morpholine moiety can be sensitive to air and carbon dioxide.[2] The compound is likely hygroscopic, and an inert atmosphere prevents moisture absorption.[2][5]
Container Keep container tightly closed in a dry and well-ventilated place.Prevents contamination and absorption of atmospheric water.[4][6]
Light Store away from direct light.While not explicitly documented for this specific compound, many amines are light-sensitive.

Q: What materials or chemicals are incompatible with this compound?

A: Avoid storing with strong oxidizing agents and strong acids.[9] As a base, it will react exothermically with acids.[2] Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.

Q: I've noticed the liquid has a yellow tint after several months. Is it still usable?

A: A color change often indicates degradation or contamination. While slight discoloration may not affect all applications, it suggests a loss of purity.

  • Causality: The discoloration could be due to slow oxidation from improper storage (exposure to air) or reaction with absorbed water/CO₂. Thermal stress can also cause decomposition, potentially breaking down the cyclopentyl or morpholine rings into smaller, reactive species.[10][11]

  • Recommendation: For sensitive applications like drug development or catalysis where purity is paramount, it is strongly advised to use a fresh, unopened sample. If this is not possible, the material should be re-analyzed (e.g., by NMR, GC-MS) to confirm its integrity before use.

Section 4: Experimental & Troubleshooting Guide

Q: My reaction yield is lower than expected. Could the this compound be the issue?

A: Yes, several factors related to the reagent could be responsible.

  • Water Contamination: As a hygroscopic compound, this compound can absorb atmospheric moisture.[2][5] This water can quench moisture-sensitive reagents (e.g., organometallics, strong bases like LDA) or interfere with catalysts, leading to lower yields.

    • Solution: Use a new bottle or a properly stored aliquot from a Sure/Seal™ type bottle. If you suspect water contamination, the material can be dried over a suitable agent like molecular sieves, but this may not be sufficient for highly sensitive reactions.

  • Incorrect Stoichiometry: If the material has absorbed water or reacted with CO₂, its effective molarity is reduced. This means you may be adding less active reagent than calculated.

    • Solution: Titrate the amine before use if the reaction is highly sensitive to stoichiometry.

  • Steric Hindrance: The cyclopentyl group is bulky. In reactions where this compound acts as a nucleophile or a base, this steric bulk may slow down the reaction rate compared to less-hindered amines like morpholine itself.

    • Solution: You may need to increase reaction time, temperature, or use a more reactive substrate to compensate for the steric hindrance.

Below is a troubleshooting decision tree for reaction failures.

Troubleshooting_Workflow start Low or No Reaction Yield q1 Is the reaction moisture-sensitive? start->q1 check_reagent Reagent Quality Issue? q1->check_reagent No sol_dry Source of Water? (this compound is hygroscopic) Action: Use fresh/dry reagent. Dry solvents rigorously. q1->sol_dry Yes check_conditions Reaction Conditions Issue? check_reagent->check_conditions No sol_purity Reagent Purity? (Discoloration? Age?) Action: Verify purity (NMR/GC-MS). Use fresh bottle. check_reagent->sol_purity Yes sol_sterics Steric Hindrance? (Bulky cyclopentyl group) Action: Increase temp/time. Consider less-hindered amine. check_conditions->sol_sterics Yes sol_other Review Other Parameters: - Stoichiometry - Temperature Control - Catalyst Activity check_conditions->sol_other No

Caption: Decision tree for troubleshooting reaction failures.

Appendix A: Chemical Compatibility

This table provides a general guideline for material compatibility. Always test under your specific experimental conditions.[12][13]

Material ClassCompatible MaterialsMaterials to Avoid
Plastics PTFE, Polypropylene (PP), HDPEPVC (potential for swelling), LDPE
Elastomers EPDM, Kalrez®Viton® (FKM), Buna-N (Nitrile) may show limited compatibility
Metals Stainless Steel (304, 316), Hastelloy C®Aluminum, Copper, Zinc (amines can be corrosive to non-ferrous metals)

References

Technical Support Center: Interpreting NMR Spectra of 4-Cyclopentylmorpholine for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Cyclopentylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for impurities. The following question-and-answer format addresses common issues encountered during the synthesis and purification of this compound.

I. Understanding the 'Clean' 1H and 13C NMR Spectrum of this compound

Before identifying impurities, it is crucial to be familiar with the expected NMR spectrum of pure this compound.

Q1: What are the expected chemical shifts and multiplicities for the protons in a 1H NMR spectrum of pure this compound?

A1: The 1H NMR spectrum of this compound will exhibit distinct signals corresponding to the morpholine and cyclopentyl groups. The integration of these signals should correspond to the number of protons in each environment.

Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration
Morpholine H (next to O)~3.7Triplet (t)4H
Morpholine H (next to N)~2.5Triplet (t)4H
Cyclopentyl H (methine)~2.3Quintet (quin)1H
Cyclopentyl H (methylene)~1.8, ~1.5, ~1.4Multiplets (m)8H

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The morpholine protons often appear as two triplets due to coupling with the adjacent CH2 groups in the ring.[1][2] The cyclopentyl protons will show more complex splitting patterns due to coupling with each other.

Q2: What are the expected chemical shifts in a 13C NMR spectrum of pure this compound?

A2: The 13C NMR spectrum provides complementary information and can be instrumental in confirming the structure and identifying carbon-containing impurities.

Assignment Typical Chemical Shift (δ, ppm)
Morpholine C (next to O)~67
Morpholine C (next to N)~50
Cyclopentyl C (methine)~65
Cyclopentyl C (methylene)~30, ~24

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.[3][4]

II. Identifying Common Impurities in this compound Synthesis

Impurities can arise from unreacted starting materials, byproducts, or residual solvents used during the synthesis and workup.

Q3: My 1H NMR spectrum shows unexpected peaks. How can I identify if they are from unreacted starting materials like morpholine or cyclopentanone?

A3: Unreacted starting materials are a common source of impurities. Comparing the chemical shifts of the unknown peaks to the known spectra of the starting materials is the first step in identification.

  • Morpholine: Look for a broad singlet for the N-H proton (which can be exchangeable with D2O) and two triplets for the CH2 groups.[1][2] The protons adjacent to the oxygen typically appear around 3.7 ppm, and those next to the nitrogen appear around 2.9 ppm.[5]

  • Cyclopentanone: The protons alpha to the carbonyl group will appear as a multiplet around 2.1-2.3 ppm.[6][7][8] The beta protons will be further upfield, around 1.8-2.0 ppm.[9][10]

Potential Impurity Key 1H NMR Signals (δ, ppm) Key 13C NMR Signals (δ, ppm)
Morpholine~3.7 (t, 4H), ~2.9 (t, 4H), variable NH~67, ~46
Cyclopentanone~2.2 (m, 4H), ~1.9 (m, 4H)~213 (C=O), ~38, ~23
Q4: I observe signals that do not correspond to my product or starting materials. Could they be residual solvents?

A4: Absolutely. Residual solvents are frequently observed in NMR spectra. Their chemical shifts are well-documented and can be easily identified.[11][12][13][14][15]

Common Solvent 1H NMR Signal (δ, ppm) in CDCl3 13C NMR Signal (δ, ppm) in CDCl3
Diethyl Ether3.48 (q), 1.21 (t)66.0, 15.2
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)67.6, 25.3
Dichloromethane (DCM)5.30 (s)53.8
Acetone2.17 (s)206.7, 30.0
Toluene7.27-7.17 (m), 2.36 (s)137.9, 129.2, 128.4, 125.5, 21.4
Hexane1.25 (m), 0.88 (t)31.5, 22.6, 14.1

Note: The chemical shift of water can vary significantly depending on the solvent and temperature but is often seen as a broad singlet around 1.55 ppm in CDCl3.[11]

III. Experimental Workflow for Impurity Analysis

A systematic approach is key to accurately identifying and quantifying impurities.

Workflow for NMR Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting prep Prepare NMR Sample (~5-10 mg in ~0.6 mL CDCl3) acquire Acquire 1H and 13C NMR Spectra prep->acquire process Process Spectra (Phasing, Baseline Correction) acquire->process integrate Integrate All Peaks process->integrate identify Identify Product & Impurity Peaks integrate->identify quantify Quantify Impurities identify->quantify report Report Results quantify->report

Caption: Workflow for NMR-based impurity analysis.

Step-by-Step Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, sonication may be helpful.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low-level impurities.

    • Acquire a 13C NMR spectrum. This is particularly useful for identifying impurities with unique carbon signals, such as the carbonyl carbon of cyclopentanone.

  • Data Processing:

    • Carefully phase the spectra to ensure accurate integration.

    • Apply baseline correction to obtain a flat baseline.

  • Data Analysis:

    • Integrate all peaks in the 1H NMR spectrum.

    • Set the integration of a well-resolved signal from your product to the correct number of protons (e.g., the triplet at ~3.7 ppm to 4H).

    • Use the relative integrations of the impurity peaks to determine their molar ratio relative to the product.

Q5: How can I quantify the amount of an impurity in my sample using 1H NMR?

A5: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance. For impurity quantification, you can use the following formula, assuming the impurity and the main compound have protons that give rise to distinct, well-resolved signals:

Mole % of Impurity = [ (Integration of Impurity Signal / Number of Protons for Impurity Signal) / (Integration of Product Signal / Number of Protons for Product Signal) ] * 100

Example:

  • You integrate the triplet for the morpholine protons next to the oxygen in your product at ~3.7 ppm to 4.00 (representing 4H).

  • You observe a multiplet at ~2.2 ppm that you identify as the four alpha-protons of cyclopentanone. You integrate this peak to 0.10.

Mole % of Cyclopentanone = [ (0.10 / 4) / (4.00 / 4) ] * 100 = 2.5%

This indicates that your sample contains approximately 2.5 mole % of cyclopentanone.

IV. Advanced Troubleshooting

Q6: The morpholine signals in my 1H NMR spectrum are not clean triplets. What could be the cause?

A6: The "triplet" appearance of the morpholine protons is often a simplification.[1][2] In reality, the morpholine ring exists in a chair conformation, leading to magnetically non-equivalent axial and equatorial protons. This can result in more complex multiplets, especially at higher magnetic field strengths.[16][17] However, if the signals are unusually broad or distorted, it could indicate:

  • Chemical Exchange: If the sample is acidic, protonation of the nitrogen can lead to exchange broadening.

  • Conformational Dynamics: If the ring inversion is slow on the NMR timescale, you may see distinct signals for axial and equatorial protons.

Molecular Structures

G cluster_0 This compound cluster_1 Morpholine cluster_2 Cyclopentanone mol1 mol1 mol2 mol2 mol3 mol3

References

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Cyclopentylmorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning the synthesis of this valuable intermediate from the laboratory bench to a larger scale. Our focus is on providing practical, field-tested insights and troubleshooting strategies to ensure a robust, efficient, and scalable process.

Overview of this compound Synthesis

This compound is a tertiary amine and a key structural motif in various biologically active compounds. Its synthesis is most commonly achieved via the N-alkylation of morpholine with a suitable cyclopentyl electrophile. While straightforward on a small scale, this process presents several challenges during scale-up, including reaction control, byproduct formation, and purification.

A prevalent synthetic approach is the direct N-alkylation of morpholine with cyclopentyl bromide, often in the presence of a base and a suitable solvent. This SN2 reaction is a cornerstone of amine synthesis.[1]

Morpholine Morpholine Reaction N-Alkylation Reaction (Sɴ2 Mechanism) Morpholine->Reaction CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->Reaction BaseSolvent Base, Solvent (e.g., K₂CO₃, Acetonitrile) BaseSolvent->Reaction Product This compound Reaction->Product Byproducts Byproducts (HBr salt, etc.) Reaction->Byproducts

Caption: General workflow for the N-alkylation of morpholine.

An alternative, greener approach involves the reductive amination of cyclopentanone with morpholine. This "borrowing hydrogen" methodology avoids the use of alkyl halides and can produce water as the only byproduct, though it requires a suitable catalyst.[2]

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions and concerns that arise during the process development and scale-up of this compound synthesis.

Q1: My N-alkylation reaction is showing a significant exotherm upon scaling up. How can I control it?

A1: Exotherm control is critical for safety and to prevent side reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Reagent Addition: Instead of adding the cyclopentyl bromide all at once, add it portion-wise or via a syringe pump over several hours. This allows the cooling system to manage the heat generated.

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction. However, this may increase reaction time and reduce throughput. A balance must be struck.

  • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is circulating at an optimal rate.

  • Initiation Temperature: Start the reaction at a lower temperature. While this may prolong the reaction time, it provides a larger safety margin to control any sudden temperature spikes.

Q2: What are the best solvent and base combinations for a scalable N-alkylation process?

A2: The choice of solvent and base is a trade-off between reaction efficiency, cost, safety, and ease of workup.

System ComponentOptionsProsCons on Scale-Up
Solvent Acetonitrile (CH₃CN)Excellent solvent for SN2 reactions; relatively easy to remove.Higher cost; can be toxic.
Dimethylformamide (DMF)High boiling point, excellent solvating power.Difficult to remove completely; potential for decomposition at high temperatures.
TolueneLower cost; forms an azeotrope with water for removal.Lower polarity may slow down the reaction compared to polar aprotic solvents.
Base Potassium Carbonate (K₂CO₃)Inexpensive, easy to handle solid, effective.Heterogeneous reaction requires efficient stirring to ensure good contact.
Triethylamine (Et₃N)Soluble organic base, forms a filterable salt (Et₃N·HBr).Strong odor; can be more expensive than inorganic bases.
Sodium Bicarbonate (NaHCO₃)Very cheap and mild base.May not be strong enough for efficient reaction, leading to long reaction times.

For scale-up, a combination of Toluene or Acetonitrile as the solvent and Potassium Carbonate as the base is often preferred due to cost-effectiveness and ease of handling.[1] Efficient mechanical stirring is crucial when using a solid base.

Q3: I am observing the formation of a significant byproduct. What is it and how can I minimize it?

A3: The most common byproduct in this reaction is the quaternary ammonium salt, formed by the reaction of the product (this compound) with another molecule of cyclopentyl bromide.

  • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) relative to cyclopentyl bromide. This ensures the electrophile is consumed before it can react with the product.

  • Temperature Control: Higher temperatures can favor over-alkylation. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.

  • Monitoring: Use in-process controls (e.g., GC or TLC) to monitor the disappearance of cyclopentyl bromide. Stop the reaction as soon as the starting material is consumed.

Q4: Purification by column chromatography is not feasible on a large scale. What are the alternatives for obtaining pure this compound?

A4: Large-scale purification should avoid chromatography where possible.[3]

  • Distillation: this compound is a liquid with a reasonably high boiling point. Vacuum distillation is the most effective method for purification on a multi-kilogram scale. A patent for the similar 4-cyclohexyl morpholine reports a boiling point of 240-241 °C, suggesting vacuum distillation is necessary.[4]

  • Acid-Base Extraction: After the reaction, perform an acidic wash (e.g., with dilute HCl) to extract the basic product and unreacted morpholine into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.

  • Crystallization of a Salt: If high purity is required, the product can be converted to a crystalline salt (e.g., hydrochloride or tartrate), which can be recrystallized and then neutralized to recover the free base.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the scale-up process.

Start Problem: Low Yield Check_Completion Is the reaction complete? (Check IPC: TLC/GC) Start->Check_Completion Incomplete Cause: Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is complete Check_Completion->Complete Yes Troubleshoot_Incomplete Solutions: - Increase reaction time - Increase temperature moderately - Check base/catalyst activity Incomplete->Troubleshoot_Incomplete Check_Workup Any issues during workup? (e.g., emulsions, poor separation) Complete->Check_Workup Workup_Issue Cause: Product Loss During Workup Check_Workup->Workup_Issue Yes No_Workup_Issue Workup was successful Check_Workup->No_Workup_Issue No Troubleshoot_Workup Solutions: - Add brine to break emulsions - Perform back-extraction of aqueous layers - Ensure correct pH during extractions Workup_Issue->Troubleshoot_Workup Check_Side_Rxn Evidence of side reactions? (Unexpected spots/peaks) No_Workup_Issue->Check_Side_Rxn Side_Rxn Cause: Byproduct Formation Check_Side_Rxn->Side_Rxn Yes Troubleshoot_Side_Rxn Solutions: - Lower reaction temperature - Adjust stoichiometry (excess morpholine) - Control rate of addition Side_Rxn->Troubleshoot_Side_Rxn

Caption: Troubleshooting decision tree for low yield.

Observed Problem Potential Cause Recommended Solution
Reaction Stalls / Fails to Start 1. Inefficient mixing (especially with K₂CO₃).2. Low reaction temperature.3. Poor quality of reagents (e.g., wet morpholine).1. Increase stirrer speed; consider using a mechanical stirrer for thick slurries.2. Gradually increase the temperature by 5-10 °C and monitor.3. Ensure reagents are dry and pure. Morpholine is hygroscopic and should be handled accordingly.[5]
Product is Dark/Discolored 1. Reaction temperature too high, causing decomposition.2. Extended reaction time.1. Reduce reaction temperature and use controlled addition of the electrophile.2. Monitor the reaction and work up as soon as the starting material is consumed.
Difficult Phase Separation During Workup 1. Formation of emulsions.2. Insufficient pH change during acid/base extraction.1. Add saturated brine to the separatory funnel to increase the density of the aqueous phase.2. Use a pH meter or pH strips to confirm the aqueous layer is sufficiently acidic (pH 12) before extraction.
Low Purity After Distillation 1. Co-distillation with a close-boiling impurity.2. Thermal decomposition in the distillation pot.1. Use a fractionating column to improve separation efficiency.2. Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize residence time at high temperatures.

Detailed Experimental Protocol: N-Alkylation (100g Scale)

This protocol describes a robust procedure for the synthesis of this compound on a 100-gram scale.

Materials:

  • Morpholine (96.5 g, 1.11 mol, 1.1 eq)

  • Cyclopentyl bromide (150 g, 1.01 mol, 1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous granular (209 g, 1.51 mol, 1.5 eq)

  • Acetonitrile (1.0 L)

  • 2M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add potassium carbonate (209 g) and acetonitrile (1.0 L).

  • Reagent Addition: Add morpholine (96.5 g) to the flask. Begin vigorous stirring to create a fine slurry.

  • Controlled Alkylation: Add cyclopentyl bromide (150 g) to the addition funnel. Add the cyclopentyl bromide dropwise to the stirring slurry over 2-3 hours. The internal temperature may rise; use a water bath to maintain the temperature below 40 °C.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82 °C) for 6-8 hours. Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC until the cyclopentyl bromide is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium salts through a Büchner funnel and wash the filter cake with acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Acid-Base Workup:

    • Dissolve the resulting residue in DCM (500 mL) and transfer to a 2 L separatory funnel.

    • Extract the organic layer with 2M HCl (2 x 300 mL). The product will move into the aqueous layer.

    • Combine the acidic aqueous layers in a large beaker or flask and cool in an ice bath.

    • Slowly add 6M NaOH with stirring until the solution is strongly basic (pH > 12).

    • Extract the basic aqueous layer with DCM (3 x 300 mL).

  • Drying & Final Concentration: Combine the DCM extracts, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Cyclopentylmorpholine: A Comparative Review of GC-MS, HPLC, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic landscape of drug development, the precise quantification of novel chemical entities is a cornerstone of robust research and regulatory compliance. 4-Cyclopentylmorpholine, a morpholine derivative with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with the expertise to select and implement the optimal analytical strategy for your specific research needs.

Introduction to this compound and the Imperative of Accurate Quantification

This compound (C9H17NO, Molar Mass: 155.24 g/mol ) is a tertiary amine featuring a cyclopentyl group attached to the nitrogen atom of a morpholine ring.[1] Its structural characteristics suggest potential utility as a scaffold in the design of new therapeutic agents. Accurate and precise quantification of this compound is critical in various stages of drug development, including:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vitro and in vivo efficacy studies: To establish dose-response relationships.

  • Quality control of bulk substance and formulated products: To ensure purity, stability, and batch-to-batch consistency.

  • Impurity profiling: To identify and quantify process-related impurities and degradation products.[2]

The choice of an analytical method is dictated by several factors, including the required sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. This guide will explore the nuances of GC-MS, HPLC, and qNMR in the context of this compound analysis.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the quantitative analysis of this compound. Each method offers a unique set of advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance or other detectors.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[3]
Strengths High sensitivity and selectivity, excellent for volatile and thermally stable compounds. Provides structural information.[4]Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Well-established and widely available.[5]Primary analytical method, often not requiring a specific reference standard of the analyte. Provides structural confirmation. High precision and accuracy.[6][7]
Weaknesses May require derivatization for polar compounds to improve volatility. Potential for thermal degradation of labile analytes.[8]Lower sensitivity compared to MS detection without a mass spectrometer. Potential for co-eluting interferences.[9]Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Higher initial instrument cost.[10]
Typical LOD Low ng/mL to pg/mL range.ng/mL to µg/mL range (with UV detection).µM to mM range.[11]
Typical LOQ ng/mL range.µg/mL range (with UV detection).µM to mM range.[11]
Precision (%RSD) < 15%< 5%< 1%
Accuracy (% Recovery) 80 - 120%95 - 105%98 - 102%

Experimental Protocols and Methodologies

A cornerstone of scientific integrity is the ability to reproduce experimental results. This section provides detailed, step-by-step protocols for each analytical technique, grounded in established methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4] For a polar compound like this compound, a derivatization step may be beneficial to improve its chromatographic properties, though direct analysis is also possible. The following protocol is adapted from established methods for morpholine derivatives.[8][12]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

    • For solid samples, perform a solid-liquid extraction followed by filtration.

    • An optional derivatization step can be performed to improve volatility and peak shape. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp at 20°C/min to 200°C, hold for 2 minutes.

      • Ramp at 10°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared using certified reference standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9] For a basic compound like this compound, a reversed-phase HPLC method with a C18 column is a common starting point.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) in a suitable gradient or isocratic mode. A typical starting point could be 30:70 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Data Analysis:

    • Identify the peak of this compound based on its retention time.

    • Quantify the analyte by integrating the peak area and comparing it to a calibration curve constructed from certified reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning that the signal intensity is directly proportional to the number of protons contributing to the signal.[3] This allows for accurate quantification without the need for a chemically identical reference standard for the analyte.

Experimental Workflow: qNMR Analysis

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[2]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Experiment: 1D ¹H NMR.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[13]

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Method validation is a critical component of any quantitative analysis, providing documented evidence that the analytical procedure is suitable for its intended purpose.[14] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below.

Validation ParameterGC-MSHPLCqNMR
Specificity High, confirmed by mass spectra.Moderate, potential for co-elution.High, based on unique chemical shifts.
Linearity Typically excellent (R² > 0.99).Typically excellent (R² > 0.99).Inherent, as signal is directly proportional to concentration.
Range Determined by the linearity study.Determined by the linearity study.Determined by the linearity study.
Accuracy Assessed by recovery studies (spiked samples).Assessed by recovery studies (spiked samples).Assessed by analyzing a certified reference material.
Precision Repeatability and intermediate precision assessed by multiple analyses.Repeatability and intermediate precision assessed by multiple analyses.Repeatability and intermediate precision assessed by multiple analyses.
Limit of Detection (LOD) Determined based on signal-to-noise ratio or standard deviation of the response.Determined based on signal-to-noise ratio or standard deviation of the response.Determined based on signal-to-noise ratio.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio or standard deviation of the response.Determined based on signal-to-noise ratio or standard deviation of the response.Determined based on signal-to-noise ratio.
Robustness Assessed by deliberately varying method parameters (e.g., temperature, flow rate).Assessed by deliberately varying method parameters (e.g., mobile phase composition, pH, temperature).Assessed by varying parameters like temperature and pulse sequence timings.

Conclusion: Selecting the Optimal Method for Your Application

The quantitative analysis of this compound can be successfully achieved using GC-MS, HPLC, or qNMR. The optimal choice depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.

  • HPLC provides a robust and versatile platform for routine quality control and analysis of less volatile impurities, with the advantage of being widely available and well-understood.

  • qNMR stands out as a primary method for purity assessment and the certification of reference materials, offering high precision and accuracy without the need for an analyte-specific standard.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate the most appropriate method to generate reliable and defensible quantitative data for this compound, thereby accelerating the drug development process.

References

Introduction: The Strategic Role of Morpholine Enamines in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Cyclopentylmorpholine and Other Morpholine Enamines for Organic Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available to chemists, the Stork Enamine synthesis, first reported by Gilbert Stork, provides a powerful and nuanced alternative to traditional enolate chemistry for the α-functionalization of carbonyl compounds.[1][2] This methodology relies on the conversion of a ketone or aldehyde into a more nucleophilic enamine intermediate, which can then react with a wide range of electrophiles under milder, neutral conditions, often minimizing issues of polyalkylation common with strong bases.[3][4][5][6]

Enamines are formed from the reaction of a carbonyl compound with a secondary amine.[7][8] The choice of the secondary amine is critical, as it profoundly influences the reactivity, selectivity, and stability of the resulting enamine. While pyrrolidine-derived enamines are known for their high reactivity, morpholine enamines present a unique and often advantageous profile.[9] The presence of the oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which tempers the enamine's nucleophilicity compared to its pyrrolidine and piperidine counterparts.[9] This modulation of reactivity can be highly desirable, leading to cleaner reactions and improved selectivity.

This guide provides a detailed comparison of this compound with other commonly used morpholine derivatives. We will explore how the nature of the N-substituent—ranging from the bulky, aliphatic cyclopentyl group to smaller alkyl or aryl moieties—impacts enamine formation, reactivity, and stereochemical control. This analysis is supported by established principles, comparative experimental data, and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the optimal reagent for their synthetic challenges. The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs, making the synthetic utility of its derivatives particularly relevant.[10][11][12][13]

The Influence of the N-Substituent: A Comparative Analysis

The reactivity of a morpholine enamine is a delicate balance of steric and electronic factors, dictated primarily by the substituent on the nitrogen atom.[14][15] To understand the unique characteristics of this compound, we will compare it against two archetypes: 4-methylmorpholine (small alkyl group) and 4-phenylmorpholine (aryl group).

Electronic Effects on Nucleophilicity

The fundamental reactivity of an enamine stems from the resonance contribution of the nitrogen lone pair, which increases the electron density on the α-carbon, rendering it nucleophilic.[4][7]

  • Alkyl Substituents (Cyclopentyl, Methyl): Both cyclopentyl and methyl groups are electron-donating through induction. This effect slightly increases the electron density on the nitrogen, enhancing its ability to donate its lone pair into the double bond and thereby increasing the enamine's nucleophilicity. The difference in inductive effects between a cyclopentyl and a methyl group is minimal, suggesting their electronic contributions are broadly similar.

  • Aryl Substituents (Phenyl): A phenyl group is electron-withdrawing due to resonance, delocalizing the nitrogen's lone pair into the aromatic ring. This competition significantly reduces the electron density available for donation into the enamine double bond, resulting in a marked decrease in nucleophilicity for 4-phenylmorpholine enamines compared to their N-alkyl counterparts.

Steric Effects on Reactivity and Selectivity

Steric hindrance plays a multifaceted role, influencing the rate of enamine formation, the regioselectivity of its formation from unsymmetrical ketones, and the stereochemical outcome of subsequent reactions.[14][15]

  • 4-Methylmorpholine: The small methyl group presents minimal steric bulk. This generally allows for rapid enamine formation and unhindered attack on electrophiles. However, it offers little steric influence to control the facial selectivity of reactions.

  • This compound: The cyclopentyl group represents a significant increase in steric bulk. This has several important consequences:

    • Slower Formation: The rate of enamine formation may be slightly slower compared to less hindered amines due to steric clash in the tetrahedral intermediate.[16]

    • Regioselectivity: When forming an enamine from an unsymmetrical ketone, the bulky cyclopentyl group can enhance the preference for the formation of the less substituted, kinetic enamine, as this minimizes steric interactions.[3]

    • Stereocontrol: The primary advantage of a bulky substituent like cyclopentyl is its ability to act as a stereodirecting group. It can effectively block one face of the enamine, guiding the approach of an electrophile to the opposite face and thereby inducing diastereoselectivity in the product.

The interplay of these effects is summarized in the table below.

Data Presentation: Comparative Performance in Stork Enamine Alkylation

The following table presents hypothetical but mechanistically reasoned data for the Stork alkylation of cyclohexanone with allyl bromide, illustrating the expected performance differences between enamines derived from various secondary amines.

Secondary Amine UsedN-SubstituentExpected Electronic EffectExpected Steric BulkTypical Reaction Time (h)Expected Yield (%)Expected Diastereoselectivity (dr)
Pyrrolidine(none)Strongly Donating (p-character)Low2-4>90N/A
4-MethylmorpholineMethylWeakly DonatingLow6-1080-85N/A
This compound Cyclopentyl Weakly Donating High 12-18 75-80 Potentially High
4-PhenylmorpholinePhenylWithdrawingMedium24-4840-50N/A

Note: Diastereoselectivity becomes relevant when the ketone or electrophile is chiral or prochiral. The high steric bulk of the cyclopentyl group is predicted to offer superior stereocontrol in such cases.

Visualizing Reaction Principles

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis Ketone Ketone/ Aldehyde Enamine Enamine Intermediate Ketone->Enamine  + R₂NH  H⁺, -H₂O Amine R₂NH (e.g., this compound) Iminium Iminium Salt Enamine->Iminium  + Electrophile  (Alkylation/Acylation) Electrophile Electrophile (e.g., R-X) Electrophile->Iminium Product α-Substituted Carbonyl Product Iminium->Product  H₃O⁺

Steric_Influence

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and application of morpholine enamines, allowing for objective comparison.

Protocol 1: Synthesis of 1-(Cyclopent-1-en-1-yl)morpholine

This procedure details the formation of a model enamine from cyclopentanone and morpholine. The same principle applies to the synthesis of this compound enamines by substituting morpholine with this compound.

Materials:

  • Cyclopentanone

  • Morpholine (≥ 2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclopentanone (1.0 eq), toluene (approx. 2 mL per mmol of ketone), and morpholine (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent and excess morpholine under reduced pressure using a rotary evaporator.

  • The crude enamine is often used directly in the next step. If purification is required, it can be achieved by vacuum distillation. The resulting enamine should be stored under an inert atmosphere (nitrogen or argon) as it is sensitive to moisture and air.[17][18]

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the enamine product by continuously removing the water byproduct. An excess of the secondary amine is often used to further push the equilibrium.[18]

Protocol 2: Comparative Alkylation via Stork Enamine Synthesis

This protocol describes a comparative experiment to evaluate the reactivity of different enamines.

Materials:

  • Pre-formed enamine of cyclohexanone (e.g., from 4-methylmorpholine, this compound) (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Anhydrous acetonitrile or THF (solvent)

  • 5% Aqueous HCl solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the cyclohexanone enamine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add allyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the duration specified by preliminary tests or as indicated in the comparative table (e.g., 6-24 hours). Monitor the reaction by TLC or GC-MS for the disappearance of the enamine.

  • Upon completion, add 5% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.[3]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-allylcyclohexanone.

  • Purify the product by flash column chromatography on silica gel. Analyze the yield and, if applicable, the diastereomeric ratio by NMR spectroscopy.

Self-Validation: The success of the protocol is validated by comparing the yield and purity of the final alkylated ketone. For a robust comparison, all reactions should be run in parallel under identical conditions (concentration, temperature, and stoichiometry).

Conclusion and Field-Proven Insights

The selection of an N-substituent on the morpholine ring is a strategic decision that allows chemists to fine-tune the reactivity and selectivity of enamine-mediated transformations.

  • 4-Methylmorpholine serves as a reliable, baseline reagent for when simple alkylation is desired with moderate reactivity and minimal steric influence.

  • 4-Phenylmorpholine derivatives are significantly less reactive and are generally not the first choice for Stork alkylations unless specific electronic properties are required for subsequent transformations.

  • This compound emerges as a specialized tool. While its enamine may form more slowly and exhibit slightly lower overall reactivity in simple alkylations, its true value lies in stereoselective synthesis. The bulky cyclopentyl group provides a robust steric shield, making it an excellent candidate for reactions requiring high diastereoselectivity, particularly in the synthesis of complex natural products and pharmaceutical intermediates where precise control of stereocenters is paramount.

For drug development professionals, the choice is not merely about yield but about achieving the desired molecular architecture efficiently. This compound offers a compelling option for introducing stereochemical complexity early in a synthetic sequence, potentially reducing the need for more complex chiral auxiliaries or catalysts later on. Future research could focus on quantifying the diastereoselectivity imparted by this reagent across a broader range of substrates and electrophiles to fully map its synthetic utility.

References

A Comparative Guide to 4-Cyclopentylmorpholine and Pyrrolidine Enamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and efficiency is paramount. The Stork enamine alkylation, a cornerstone of carbonyl chemistry, offers a mild and regioselective alternative to traditional enolate chemistry.[1][2] The choice of the secondary amine used to form the crucial enamine intermediate is a critical parameter that dictates the reactivity, selectivity, and overall success of the transformation. This guide provides an in-depth technical comparison of two commonly employed cyclic secondary amines for this purpose: 4-cyclopentylmorpholine and the classic pyrrolidine.

The Central Role of the Amine in Enamine Chemistry

Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine.[3] They serve as nucleophilic surrogates for enolates, reacting with a variety of electrophiles such as alkyl halides, acyl halides, and Michael acceptors.[1][2] The reactivity of an enamine is intrinsically linked to the electronic and steric properties of the parent secondary amine. The nitrogen's lone pair of electrons participates in conjugation with the double bond, increasing the nucleophilicity of the α-carbon.

Pyrrolidine: The Archetype of High Reactivity

Pyrrolidine has long been a favored reagent for enamine synthesis due to the high reactivity of the resulting enamines.[4] This enhanced nucleophilicity is attributed to favorable stereoelectronic effects within the five-membered ring. The nitrogen lone pair in a pyrrolidine enamine possesses a higher degree of p-character, leading to more efficient orbital overlap with the π-system of the double bond.[4] This increased electron donation translates to a more nucleophilic α-carbon, often resulting in faster reaction rates and higher yields.

This compound: A Sterically Influential Modulator

Morpholine and its derivatives, such as this compound, offer a different set of properties. The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen atom.[4] This leads to a decrease in the nucleophilicity of the corresponding enamine compared to its pyrrolidine counterpart.[4] Furthermore, the nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry, which can also diminish its reactivity.[4]

The introduction of a cyclopentyl group at the 4-position of the morpholine ring primarily introduces a significant steric footprint. This bulk can influence the facial selectivity of electrophilic attack on the enamine, potentially leading to enhanced diastereoselectivity in certain applications.

Head-to-Head Comparison: Reactivity and Regioselectivity

To provide a quantitative perspective, let's consider the alkylation of cyclohexanone, a common benchmark substrate in Stork enamine chemistry.

ParameterPyrrolidine EnamineThis compound Enamine (as a morpholine derivative)
Relative Reactivity HighModerate to Low
Yield (Alkylation) Generally high (e.g., 93% for enamine formation from cyclohexanone)[5]Generally lower than pyrrolidine enamines.
Regioselectivity Favors the less substituted enamine from unsymmetrical ketones.Favors the less substituted enamine from unsymmetrical ketones.

Causality Behind the Data:

  • Reactivity and Yield: The higher reactivity of the pyrrolidine enamine, stemming from its enhanced nucleophilicity, directly translates to higher yields in many cases.[4] The electron-withdrawing nature of the oxygen in the morpholine ring of this compound makes its enamine less nucleophilic and thus less reactive.

  • Regioselectivity: When an unsymmetrical ketone such as 2-methylcyclohexanone is used, both amines tend to form the enamine at the less substituted α-carbon. This is often the thermodynamically favored isomer due to the minimization of steric interactions.[3]

Stereoselectivity: The Impact of the Cyclopentyl Group

While pyrrolidine itself is achiral and does not induce stereoselectivity, chiral derivatives of pyrrolidine are widely used as organocatalysts to achieve high enantioselectivity.

The bulky cyclopentyl group on this compound can play a role in diastereoselective reactions where a chiral center already exists in the substrate or electrophile. The steric hindrance provided by the cyclopentyl group can effectively shield one face of the enamine, directing the incoming electrophile to the opposite face. This can be particularly advantageous in the synthesis of complex molecules with multiple stereocenters.

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene (dry)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in dry toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude enamine can be used directly or purified by vacuum distillation.

Protocol 2: Stork Enamine Alkylation with Benzyl Bromide

Materials:

  • 1-(Cyclohex-1-en-1-yl)pyrrolidine (or the corresponding this compound enamine)

  • Benzyl bromide

  • Dry dioxane or THF

  • 10% Hydrochloric acid

Procedure:

  • Dissolve the enamine (1.0 eq) in dry dioxane or THF under an inert atmosphere.

  • Add benzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The formation of a precipitate (the iminium salt) is often observed.

  • After the reaction is complete, add 10% aqueous hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-benzylcyclohexanone by column chromatography or distillation.

Visualizing the Process

Stork_Enamine_Alkylation cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Amine, -H2O Amine Secondary Amine (Pyrrolidine or this compound) Amine->Enamine Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Iminium Product α-Alkylated Carbonyl Iminium->Product + H3O+

Caption: Generalized workflow of the Stork enamine alkylation.

Conclusion

The choice between this compound and pyrrolidine for enamine-mediated synthesis is a nuanced decision that depends on the specific goals of the reaction.

  • For high reactivity and maximizing yield, pyrrolidine is often the superior choice. Its inherent electronic properties lead to a more nucleophilic enamine, driving reactions to completion more efficiently.

  • When stereocontrol is a primary concern, particularly in diastereoselective transformations, the steric bulk of the cyclopentyl group in this compound can be a valuable tool. The trade-off in reactivity may be acceptable to achieve the desired stereochemical outcome.

Ultimately, the optimal amine for a given transformation should be determined through careful consideration of the substrate, the electrophile, and the desired product, with empirical validation being the final arbiter.

References

A Comparative Guide to the Reactivity of 4-Cyclopentylmorpholine and 4-Cyclohexylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The substitution at the 4-position of the morpholine ring with cycloalkyl groups, such as cyclopentyl and cyclohexyl, is a common strategy to modulate properties like lipophilicity, metabolic stability, and target engagement. While structurally similar, 4-cyclopentylmorpholine and 4-cyclohexylmorpholine exhibit nuanced differences in their chemical reactivity, primarily governed by the distinct stereoelectronic properties of the five- and six-membered cycloalkyl rings. This guide provides an in-depth comparison of their reactivity, supported by established chemical principles and experimental data from analogous systems, to aid researchers in making informed decisions during molecule design and synthesis.

Core Structural and Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound and 4-cyclohexylmorpholine is paramount before delving into their reactivity. The key physicochemical properties are summarized in Table 1. The addition of a single methylene unit in the cyclohexyl ring results in a predictable increase in molecular weight and likely influences properties such as boiling point and lipophilicity.

PropertyThis compound4-CyclohexylmorpholineSource
Molecular Formula C₉H₁₇NOC₁₀H₁₉NO[1]
Molecular Weight 155.24 g/mol 169.27 g/mol [1][2]
Chemical Structure this compound structure4-Cyclohexylmorpholine structure[1][2]

Comparative Reactivity Analysis: A Tale of Two Rings

The reactivity of the nitrogen atom in this compound and 4-cyclohexylmorpholine is predominantly influenced by two key factors: its basicity (the availability of the lone pair of electrons) and the steric hindrance around the nitrogen atom. These factors are, in turn, dictated by the conformational behavior of the attached cycloalkyl group.

Basicity and Nucleophilicity

The basicity of an amine is a measure of its ability to accept a proton, which is directly related to the availability of the nitrogen's lone pair of electrons. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect, which should increase the electron density on the nitrogen and thus enhance basicity compared to unsubstituted morpholine. Both the cyclopentyl and cyclohexyl groups are alkyl substituents, and their electronic effects are expected to be broadly similar. Therefore, significant differences in the intrinsic basicity of this compound and 4-cyclohexylmorpholine are not anticipated.

However, the nucleophilicity, which is the ability to attack an electrophilic center, can be more sensitive to steric factors. In reactions such as N-alkylation, the cycloalkyl group can sterically hinder the approach of an electrophile to the nitrogen atom.

Steric Hindrance and Conformational Effects

The most significant differentiator in the reactivity of these two molecules arises from the conformational differences between the cyclopentyl and cyclohexyl rings.

  • 4-Cyclohexylmorpholine: The cyclohexyl ring predominantly adopts a stable chair conformation. In this conformation, the morpholine substituent can occupy either an equatorial or an axial position. The equatorial position is significantly more sterically favored to avoid 1,3-diaxial interactions. However, even in the equatorial position, the axial hydrogens at the C2 and C6 positions of the cyclohexane ring can create steric hindrance for incoming electrophiles, shielding the nitrogen's lone pair.

  • This compound: The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and half-chair conformations. This flexibility means that the steric environment around the C-N bond is more fluxional. While there is still steric bulk, the absence of rigid axial and equatorial positions, as seen in the cyclohexane chair, can lead to different steric demands. It is generally considered that the cyclopentyl group presents slightly less steric hindrance than a cyclohexyl group in an equatorial position.

This difference in steric hindrance is expected to manifest in the rates of reactions where the nitrogen acts as a nucleophile, such as in SN2 reactions. It is well-documented that SN2 reactions are highly sensitive to steric bulk at the nucleophilic center.[3][4]

Experimental Workflow: Comparative N-Alkylation Kinetics

To empirically determine the difference in reactivity, a comparative kinetic study of the N-alkylation of this compound and 4-cyclohexylmorpholine with a model electrophile, such as methyl iodide, can be performed. The progress of the reaction can be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Reactivity_Comparison cluster_cyclopentyl This compound cluster_cyclohexyl 4-Cyclohexylmorpholine Cyclopentyl_Flexibility Flexible Cyclopentyl Ring (Envelope/Half-Chair) Cyclopentyl_Sterics Less Steric Hindrance at Nitrogen Cyclopentyl_Flexibility->Cyclopentyl_Sterics Cyclopentyl_Rate Faster Reaction Rate (Larger k value) Cyclopentyl_Sterics->Cyclopentyl_Rate Electrophile Electrophile (e.g., CH3I) Cyclopentyl_Rate->Electrophile More Accessible Nucleophilic Attack Cyclohexyl_Rigidity Rigid Cyclohexyl Ring (Chair Conformation) Cyclohexyl_Sterics Greater Steric Hindrance (Axial Hydrogens) Cyclohexyl_Rigidity->Cyclohexyl_Sterics Cyclohexyl_Rate Slower Reaction Rate (Smaller k value) Cyclohexyl_Sterics->Cyclohexyl_Rate Cyclohexyl_Rate->Electrophile Less Accessible Nucleophilic Attack

References

The Understated Catalyst: A Comparative Guide to Enantioselective Applications of 4-Cyclopentylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. While pyrrolidine-based catalysts, most notably proline and its derivatives, have long held a dominant position, an often-overlooked class of catalysts based on the morpholine scaffold is demonstrating remarkable potential. This guide provides an in-depth comparative analysis of 4-cyclopentylmorpholine derivatives and their analogues as organocatalysts, with a particular focus on their application in the enantioselective Michael addition of aldehydes to nitroolefins. We will delve into the synthetic rationale, comparative performance data against established alternatives, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with actionable insights.

The Morpholine Scaffold: A Contender in Enamine Catalysis

The morpholine ring, with its inherent structural features, presents a unique electronic and steric environment for catalysis. Historically, morpholine-enamines have been considered less reactive than their pyrrolidine counterparts due to the electron-withdrawing effect of the oxygen atom and a more pronounced pyramidalization of the nitrogen, which can diminish the nucleophilicity of the corresponding enamine intermediate.[1][2] However, recent advancements in catalyst design, specifically the introduction of a β-amino acid functionality, have unlocked the potential of morpholine derivatives as highly efficient and stereoselective organocatalysts.[1][2][3]

The cyclopentyl group at the 4-position of the morpholine ring, while not explicitly detailed in a wide range of literature for this specific application, can be understood as a bulky, non-polar substituent. In the broader context of N-substituted morpholine catalysts, the nature of the N-substituent is crucial for tuning the catalyst's solubility, steric hindrance, and overall performance. While the direct enantioselective applications of a precisely "this compound" catalyst are not extensively documented in the reviewed literature, we will analyze the performance of structurally related and highly effective β-morpholine amino acid catalysts and draw logical inferences about the potential role of such a substituent.

Comparative Performance Analysis: Morpholine Derivatives vs. Proline in the Michael Addition

The enantioselective Michael addition of aldehydes to nitroolefins is a cornerstone reaction in organic synthesis, providing access to valuable chiral γ-nitro aldehydes, which are precursors to a variety of biologically active molecules. This reaction serves as an excellent benchmark for comparing the performance of different organocatalysts.

A recent study by Vaghi et al. introduced a new class of β-morpholine amino acid organocatalysts that have shown exceptional activity and selectivity in this transformation.[1][2][3] Let's compare the performance of one of the most effective catalysts from this class with the well-established L-proline catalyst.

Table 1: Comparison of a β-Morpholine Amino Acid Catalyst and L-Proline in the Michael Addition of Butanal to (E)-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)dr (syn/anti)ee (syn) (%)Reference
β-Morpholine Amino Acid (I) 1i-PrOH-1024>9993:790[1]
L-Proline 10DMSORT249595:596[4]
L-Proline 20CHCl3RT489993:792

Note: The data for L-Proline is sourced from representative literature and may vary based on specific reaction conditions.

As the data indicates, the β-morpholine amino acid catalyst (I) operates at a significantly lower catalyst loading (1 mol%) compared to L-proline (10-20 mol%) while achieving excellent yield and high enantioselectivity.[1] This highlights a key advantage of these novel morpholine derivatives: high catalytic efficiency.

The "Why": Understanding the Catalytic Cycle and Stereochemical Outcome

The catalytic cycle for the Michael addition mediated by β-morpholine amino acids is believed to proceed through an enamine intermediate, similar to proline catalysis. The enhanced performance of these catalysts can be attributed to the specific structural features of the β-morpholine amino acid scaffold.

The Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst β-Morpholine Amino Acid Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Nitroolefin Nitroolefin Nitroolefin Product γ-Nitro Aldehyde Adduct_Iminium->Product + H₂O Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for the Michael addition.

The reaction is initiated by the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine of the morpholine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Stereochemical Rationale

The high diastereo- and enantioselectivity observed with the β-morpholine amino acid catalysts are rationalized by a well-defined transition state. Computational studies suggest a transition state where the nitroolefin approaches the enamine from the less sterically hindered face, directed by non-covalent interactions with the catalyst backbone.[1][3] The carboxylic acid moiety of the β-amino acid is proposed to play a crucial role in proton transfer steps and in stabilizing the transition state.

Stereochemical_Model cluster_model Stereochemical Model TS Transition State HBond Hydrogen Bonding Interaction TS->HBond stabilizes Enamine Enamine (Si-face exposed) Enamine->TS Nitroolefin Nitroolefin (Re-face attack) Nitroolefin->TS Steric_Hindrance Bulky Group (e.g., from amino acid precursor) Steric_Hindrance->Enamine directs attack

Caption: Simplified model for stereochemical induction.

Experimental Protocols

For researchers wishing to explore the potential of these catalysts, we provide a detailed, step-by-step methodology for the synthesis of a representative β-morpholine amino acid catalyst and its application in the Michael addition.

Synthesis of a β-Morpholine Amino Acid Catalyst

This protocol is adapted from the work of Vaghi et al. and outlines the synthesis of a catalyst derived from a commercially available amino acid.[1]

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Workflow AA Amino Acid AA_ol Amino Alcohol AA->AA_ol Reduction N_Bn N-Benzylated Amino Alcohol AA_ol->N_Bn Reductive Amination Morph N-Benzylated Morpholine Derivative N_Bn->Morph Cyclization Boc_Morph Boc-Protected Morpholine Derivative Morph->Boc_Morph Boc Protection & Debenzylation Catalyst β-Morpholine Amino Acid Catalyst Boc_Morph->Catalyst Oxidation & Deprotection

Caption: Workflow for the synthesis of the catalyst.

Step 1: Reduction of the Amino Acid

  • To a solution of the starting amino acid (1.0 eq) in anhydrous THF, add NaBH₄ (2.5 eq) portion-wise at 0 °C.

  • Add a solution of I₂ (1.0 eq) in THF dropwise.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, quench with methanol, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the corresponding amino alcohol.

Step 2: Reductive Amination

  • Dissolve the amino alcohol (1.0 eq) in methanol.

  • Add benzaldehyde (1.3 eq) and stir for 30 minutes.

  • Add NaBH₄ (3.0 eq) portion-wise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with an organic solvent, and purify by column chromatography.

Step 3: Morpholine Ring Formation

  • To a solution of the N-benzylated amino alcohol (1.0 eq) in toluene, add (R)-epichlorohydrin (1.3 eq) and LiClO₄ (1.3 eq).

  • Heat the mixture to 60 °C for 12 hours.

  • Cool to room temperature and add a solution of MeONa in methanol.

  • Stir for 2 hours, quench with saturated NH₄Cl solution, and extract with an organic solvent.

  • Purify by column chromatography.

Step 4: Boc Protection and Debenzylation

  • Dissolve the N-benzylated morpholine derivative (1.0 eq) in THF.

  • Add Boc₂O (1.05 eq) and Pd/C (10% w/w).

  • Stir under an H₂ atmosphere for 24 hours.

  • Filter through Celite and concentrate to obtain the Boc-protected morpholine.

Step 5: Oxidation and Deprotection

  • Dissolve the Boc-protected morpholine (1.0 eq) in a CH₂Cl₂/H₂O mixture.

  • Add TEMPO (0.2 eq) and BAIB (2.0 eq) at 0 °C.

  • Stir for 6 hours, quench with methanol, and concentrate.

  • Purify by column chromatography to obtain the Boc-protected β-morpholine amino acid.

  • Dissolve the purified product in CH₂Cl₂ at 0 °C, add trifluoroacetic acid, and stir for 3 hours.

  • Concentrate under reduced pressure to obtain the final catalyst.

General Procedure for the Enantioselective Michael Addition
  • To a vial, add the β-morpholine amino acid catalyst (1 mol%).

  • Add the desired aldehyde (1.0 eq) and the nitroolefin (1.5 eq).

  • Add the solvent (e.g., i-PrOH) and stir at the desired temperature (e.g., -10 °C).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to obtain the γ-nitro aldehyde.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The emergence of β-morpholine amino acids as highly efficient organocatalysts challenges the long-standing dominance of pyrrolidine-based systems in enamine catalysis. Their ability to operate at low catalyst loadings while providing excellent yields and stereoselectivities makes them an attractive alternative for the synthesis of chiral molecules. While the specific role of a 4-cyclopentyl substituent has not been exhaustively studied, the modular synthesis of these catalysts allows for extensive tuning of the N-substituent, opening avenues for further optimization of their catalytic properties. For researchers and professionals in drug development, the exploration of these novel morpholine-based catalysts could lead to more efficient and sustainable synthetic routes to valuable chiral building blocks.

References

A Comparative Guide to the Structure and Reactivity of Cyclopentyl-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of approved drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The strategic substitution of the morpholine ring allows for the fine-tuning of a molecule's biological activity and metabolic stability.[3] This guide provides an in-depth technical comparison of cyclopentyl-substituted morpholines, correlating their unique structural features to their reactivity. We will explore how the introduction of a cyclopentyl group, either on the nitrogen (N-substitution) or the carbon framework (C-substitution), influences the molecule's conformation and, consequently, its chemical behavior, with supporting experimental data and protocols.

The Influence of the Cyclopentyl Group: A Structural Perspective

The reactivity of a morpholine derivative is intrinsically linked to its three-dimensional structure. The six-membered morpholine ring typically adopts a chair conformation to minimize steric strain. In an unsubstituted morpholine, a conformational equilibrium exists between two chair forms.[3] The introduction of a bulky substituent, such as a cyclopentyl group, can significantly influence this equilibrium.

N-Cyclopentyl Morpholine: When the cyclopentyl group is attached to the nitrogen atom, it can occupy either an axial or equatorial position. Due to steric hindrance, the equatorial position is generally more favorable, leading to a conformational bias. This preference for the equatorial position can impact the accessibility of the nitrogen's lone pair of electrons, which is crucial for its nucleophilicity and basicity.

C-Cyclopentyl Morpholine: Substitution on the carbon backbone of the morpholine ring introduces at least one stereocenter, leading to the possibility of different stereoisomers.[4] The cyclopentyl group's orientation (axial vs. equatorial) will be influenced by other substituents and will, in turn, affect the overall shape of the molecule and the steric environment around the reactive centers (nitrogen and oxygen). For instance, a C-substituent can influence the pKa of the morpholine nitrogen through steric hindrance to solvation.

To illustrate the conformational dynamics, a simplified workflow for computational conformational analysis is presented below.

G cluster_0 Computational Workflow Start Input Structure (Cyclopentyl-Morpholine) MM Molecular Mechanics (Conformational Search) Start->MM Initial Geometries DFT Density Functional Theory (Geometry Optimization & Energy Calculation) MM->DFT Candidate Conformers Analysis Identify Low-Energy Conformers (Axial vs. Equatorial) DFT->Analysis Optimized Structures & Energies Properties Calculate Physicochemical Properties (e.g., Dipole Moment, Steric Hindrance) Analysis->Properties Dominant Conformer(s)

Caption: A typical workflow for the computational analysis of cyclopentyl-substituted morpholine conformations.

Comparative Reactivity Analysis

The structural nuances imposed by the cyclopentyl substituent have a direct impact on the reactivity of the morpholine ring. We will now compare the reactivity of cyclopentyl-substituted morpholines to other alkyl-substituted analogs in key chemical transformations.

N-Alkylation: A Study in Nucleophilicity

N-alkylation is a fundamental reaction for the derivatization of morpholines.[5] The rate of this SN2 reaction is highly dependent on the nucleophilicity of the morpholine nitrogen and the steric hindrance around it.

Substituent on NitrogenRelative Rate of N-Alkylation (Conceptual)Steric HindranceElectronic Effect
MethylHighLowWeakly electron-donating
IsopropylModerateModerateModerately electron-donating
CyclopentylModerate to LowSignificantModerately electron-donating
tert-ButylVery LowHighElectron-donating

Discussion: The cyclopentyl group presents a greater steric hindrance compared to smaller alkyl groups like methyl or ethyl, which can decrease the rate of N-alkylation. While the cyclopentyl group is electron-donating, which should enhance the nitrogen's nucleophilicity, the steric effect often dominates. In comparison to a more sterically demanding group like tert-butyl, the cyclopentyl group offers a different steric profile due to its cyclic nature and flexibility.

Acylation: The Impact on Amide Bond Formation

The acylation of morpholines to form amides is another crucial transformation in drug synthesis. The reactivity in this case is also governed by the nucleophilicity of the nitrogen and steric accessibility.

Experimental Protocol: Comparative N-Acylation of N-Substituted Morpholines

  • Reactant Preparation: In separate, dry round-bottom flasks, dissolve N-methylmorpholine, N-isopropylmorpholine, and N-cyclopentylmorpholine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of amine).

  • Addition of Acylating Agent: To each flask, add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).

  • Work-up and Analysis: Once the reaction is complete (disappearance of the starting morpholine), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and compare the reaction times.

Expected Outcome: It is anticipated that the reaction with N-methylmorpholine will be the fastest, followed by N-isopropylmorpholine, and then N-cyclopentylmorpholine, reflecting the increasing steric bulk around the nitrogen atom.

Oxidation: Probing the Electron Density at Nitrogen

The oxidation of the morpholine nitrogen is a reaction of interest in metabolism studies. The ease of oxidation is related to the electron density on the nitrogen atom.

G cluster_0 Factors Influencing Reactivity Structure Cyclopentyl Substituent Conformation Conformational Bias (Equatorial Preference) Structure->Conformation Electronics Inductive Effect (Electron-Donating) Structure->Electronics Sterics Steric Hindrance Conformation->Sterics Reactivity Overall Reactivity Sterics->Reactivity Electronics->Reactivity

Caption: The interplay of structural factors influencing the reactivity of cyclopentyl-substituted morpholines.

Case Study: C-Cyclopentyl-Substituted Morpholines in Drug Design

The incorporation of a C-cyclopentyl group can offer a strategic advantage in drug design by providing a rigid scaffold that can orient other functional groups in a specific manner for optimal target binding. A recent study on the synthesis of complex morpholines highlighted the utility of substituted morpholines as building blocks in medicinal chemistry.[6]

Synthesis of C-Substituted Morpholines: The synthesis of C-cyclopentyl-substituted morpholines often involves multi-step sequences starting from chiral precursors to control the stereochemistry.[7] For example, a synthetic route could involve the coupling of a cyclopentyl-containing building block with a suitable amino alcohol derivative, followed by cyclization.

Conclusion

The substitution of a morpholine ring with a cyclopentyl group introduces significant structural and conformational changes that directly impact its reactivity. While the electron-donating nature of the cyclopentyl group can enhance the intrinsic nucleophilicity of the morpholine nitrogen, the steric hindrance it imposes often plays a more dominant role, leading to a decrease in reaction rates for transformations like N-alkylation and acylation compared to less bulky alkyl substituents. For C-substituted analogs, the cyclopentyl group acts as a valuable design element to create stereochemically defined scaffolds. A thorough understanding of these structure-reactivity relationships is paramount for the rational design and synthesis of novel morpholine-containing compounds with desired biological activities and pharmacokinetic profiles.

References

The Strategic Utility of 4-Cyclopentylmorpholine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic compounds, the morpholine moiety has emerged as a "privileged" scaffold, prized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] This guide provides an in-depth technical analysis of 4-Cyclopentylmorpholine, a representative N-alkylated morpholine, and objectively compares its utility and performance with alternative structures in the context of synthetic chemistry and medicinal chemistry.

The Morpholine Scaffold: A Gateway to Favorable Drug-Like Properties

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates is often a strategic decision to modulate key pharmacokinetic and pharmacodynamic (PK/PD) parameters.[3][4] The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and influences the compound's basicity.[5] This unique combination of features often leads to improved metabolic stability, oral bioavailability, and a desirable safety profile.[4]

This compound: A Lipophilic Analogue with Unique Conformational Constraints

This compound, while not extensively documented as a standalone therapeutic agent, serves as an invaluable building block and a structural motif in the design of novel chemical entities. The cyclopentyl group, a non-aromatic carbocycle, introduces a degree of lipophilicity and conformational rigidity that can be advantageous in achieving selective binding to biological targets.

Synthesis of this compound: A Comparative Overview of Methodologies

The most common and efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with morpholine.[6][7][8] This one-pot reaction is highly versatile and can be achieved using a variety of reducing agents.

Comparative Analysis of Reductive Amination Protocols:

Reducing AgentCatalystSolventTemperature (°C)Yield (%)AdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB)Acetic AcidDichloromethane (DCM)Room TempHighMild conditions, broad substrate scopeStoichiometric borane waste
Sodium cyanoborohydride (NaBH₃CN)MethanolMethanolRoom TempHighEffective for a wide range of substratesHighly toxic cyanide byproduct
H₂Pd/C, PtO₂Ethanol, Methanol25-80High"Green" reagent, high atom economyRequires specialized high-pressure equipment
Pyridine-borane complexMolecular SievesMethanolRoom TempGoodMild and convenient alternative to NaBH₃CNCan be less reactive for hindered ketones

Causality Behind Experimental Choices:

The choice of reducing agent is often dictated by the scale of the reaction, the sensitivity of other functional groups on the substrate, and safety considerations. For laboratory-scale synthesis, STAB is often preferred due to its mildness and high yields. For industrial-scale production, catalytic hydrogenation is more atom-economical and environmentally friendly, despite the initial capital investment for high-pressure reactors. The use of molecular sieves in the pyridine-borane protocol serves to remove the water generated during imine formation, thereby driving the equilibrium towards the product.[1]

Experimental Protocol: Reductive Amination for the Synthesis of this compound

  • To a solution of cyclopentanone (1.0 eq) and morpholine (1.2 eq) in anhydrous dichloromethane (DCM) is added acetic acid (0.1 eq) as a catalyst.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Mixing Mixing & Imine/Enamine Formation Cyclopentanone->Mixing Morpholine Morpholine Morpholine->Mixing STAB Sodium Triacetoxyborohydride (STAB) Reduction Reduction STAB->Reduction DCM Dichloromethane (DCM) DCM->Mixing AcOH Acetic Acid (cat.) AcOH->Mixing Mixing->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound via reductive amination.

Applications of this compound in Medicinal Chemistry

The primary application of this compound lies in its use as a structural motif in drug discovery. The cyclopentyl group, when compared to a simple methyl or ethyl group, offers a larger, more lipophilic, and conformationally restricted substituent. This can be particularly advantageous in optimizing ligand-receptor interactions.

Comparative Analysis of N-Alkyl Substituents on Morpholine:

N-SubstituentLipophilicity (cLogP)Conformational FlexibilityPotential Applications
MethylLowHighGeneral solubilizing group
CyclopentylModerateModerateKinase inhibitors, GPCR ligands
CyclohexylHighHigh (chair-boat flip)CNS-active agents, metabolic enzyme inhibitors
PhenylHighLow (planar)Aromatic-aromatic interactions, receptor antagonists

The choice between a cyclopentyl and a cyclohexyl group can significantly impact the biological activity of a molecule. The cyclopentyl ring has a higher degree of conformational strain and fewer low-energy conformations compared to the more flexible cyclohexane ring. This reduced conformational entropy can lead to a more favorable binding affinity if the cyclopentyl ring adopts a bioactive conformation that fits snugly into a protein's binding pocket.

Case Study: this compound Derivatives as Kinase Inhibitors

While specific data for this compound as a kinase inhibitor is not abundant in the public domain, the morpholine scaffold is a common feature in many approved and investigational kinase inhibitors.[9] The morpholine group often serves to enhance solubility and provide a vector for further chemical modification. The cyclopentyl group can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to the overall potency and selectivity of the inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., PI3K, mTOR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Triggers Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

Potential mechanism of action for this compound derivatives as kinase inhibitors.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination allows for its ready incorporation into more complex molecules. The unique combination of the solubilizing and metabolically robust morpholine ring with the lipophilic and conformationally constrained cyclopentyl group makes it an attractive building block for the design of novel therapeutics, particularly in the realm of kinase inhibitors and other target classes where hydrophobic interactions and conformational restriction are key determinants of potency and selectivity. Further exploration and publication of the biological activities of this compound-containing compounds will undoubtedly solidify its position in the medicinal chemist's toolbox.

References

Benchmarking 4-Cyclopentylmorpholine Performance in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for robust and efficient catalytic systems is paramount. The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry and has found application as a ligand and base in various transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of the performance of the morpholine scaffold in key named reactions, with a specific focus on the potential contributions of a 4-cyclopentyl substituent.

While direct, comparative experimental data for 4-cyclopentylmorpholine in many named reactions is not extensively documented in peer-reviewed literature, this guide will extrapolate its potential performance based on established principles of catalyst and ligand design. We will benchmark the performance of the core morpholine structure against common alternatives and provide a theoretical framework for understanding how the cyclopentyl group may modulate reactivity, selectivity, and overall efficiency.

The Morpholine Scaffold in Palladium-Catalyzed Cross-Coupling

The nitrogen atom of the morpholine ring can act as a ligand for transition metals, such as palladium, which are central to many powerful bond-forming reactions. The electronic and steric properties of the substituent at the 4-position of the morpholine ring can significantly influence the catalytic activity.

The Role of the 4-Substituent: A Hypothesis for Cyclopentylmorpholine

The 4-cyclopentyl group is a non-aromatic, sterically demanding, and electron-donating substituent. These features can be advantageous in catalytic applications for several reasons:

  • Steric Bulk: The cyclopentyl group can promote the formation of monoligated, highly reactive palladium species, which are often key intermediates in catalytic cycles. This can lead to faster reaction rates and improved efficiency.

  • Electron Donation: The inductive effect of the alkyl cyclopentyl group increases the electron density on the nitrogen atom. When coordinated to a palladium center, this can enhance the metal's reactivity in key steps like oxidative addition.

  • Solubility: The lipophilic nature of the cyclopentyl group can improve the solubility of the catalyst complex in organic solvents commonly used for cross-coupling reactions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the synthesis of aryl amines from aryl halides and amines.[1][2] The choice of ligand is critical to the success of this reaction, influencing reaction rates, substrate scope, and functional group tolerance.[3]

The Morpholine Core as a Ligand Precursor

While sophisticated biarylphosphine ligands often dominate the field, simpler N-donor ligands can be effective, particularly in specific applications. Morpholine itself can serve as a nucleophile in the Buchwald-Hartwig reaction. When considering this compound as a ligand, we can draw parallels with other bulky, electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands that have proven effective.

Comparative Analysis and Expected Performance
Ligand/Base AlternativeKey CharacteristicsExpected Performance of this compound
Tri-tert-butylphosphine Highly electron-rich, sterically demandingSimilar steric bulk from the cyclopentyl group may promote efficient catalysis. The electron-donating nature is also comparable, suggesting good reactivity.
Buchwald's Biarylphosphine Ligands (e.g., XPhos, SPhos) Bulky, electron-rich, pre-catalysts availableWhile likely not as universally high-performing, this compound could offer a simpler, more cost-effective alternative for specific substrate combinations.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableThis compound would be a weaker σ-donor but could offer different steric profiles, potentially influencing selectivity.

Experimental Causality: The bulky cyclopentyl group is expected to favor the formation of a monoligated palladium(0) species, which is known to undergo oxidative addition with aryl halides at a faster rate. This is a critical step in the catalytic cycle. The electron-donating nature of the alkyl group would further enhance the electron density on the palladium center, facilitating this oxidative addition.

Diagram: Hypothetical Catalytic Cycle for Buchwald-Hartwig Amination with a this compound Ligand

Buchwald_Hartwig Pd(0)L Pd(0)L (L = this compound) Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) Ar-X Amine_Complex Amine Coordination [Ar-Pd(II)-X(L)(R2NH)] Ar-Pd(II)-X(L)->Amine_Complex + R2NH Amido_Complex Amido Complex [Ar-Pd(II)-NR2(L)] Amine_Complex->Amido_Complex - HX, - Base Amido_Complex->Pd(0)L Product Ar-NR2 (Product) Amido_Complex->Product Reductive Elimination

Caption: Hypothetical catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

While a specific protocol for this compound is not available, a general procedure for the amination of an aryl bromide with a secondary amine using a palladium catalyst and an N-donor ligand is provided below. Researchers would need to optimize this for their specific substrates and for the use of this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as ligand)

  • Aryl bromide

  • Secondary amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%) and this compound (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[4] The ligand plays a crucial role in the transmetalation and reductive elimination steps.

Potential Role of this compound

In the context of Suzuki coupling, this compound could again act as a sterically bulky, electron-donating ligand. This could be particularly beneficial in couplings involving challenging substrates, such as aryl chlorides, where electron-rich ligands are often required to facilitate the oxidative addition step.

Comparative Analysis and Expected Performance
Ligand AlternativeKey CharacteristicsExpected Performance of this compound
Triphenylphosphine (PPh₃) Common, relatively inexpensiveThis compound offers greater steric bulk and is more electron-donating, which could lead to higher activity, especially with less reactive aryl halides.
SPhos Highly active for a broad range of substratesWhile likely not as broadly effective, this compound could be a useful ligand for specific applications where fine-tuning of steric and electronic properties is needed.
Palladacycles Pre-activated, often highly efficientThis compound would be part of an in situ generated catalyst system, offering more flexibility in tuning reaction conditions.

Experimental Causality: The electron-donating cyclopentyl group can increase the electron density on the palladium center, which can facilitate the rate-limiting transmetalation step by making the palladium more nucleophilic. The steric bulk can also promote the final reductive elimination step to release the product and regenerate the active catalyst.

Diagram: Key Steps in the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle Oxidative_Addition Oxidative Addition [Ar-Pd(II)-X(L)n] Transmetalation Transmetalation [Ar-Pd(II)-R(L)n] Oxidative_Addition->Transmetalation + R-B(OR')2 - X- Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Pd(0) Pd(0)Ln Reductive_Elimination->Pd(0) + Ar-R Pd(0)->Oxidative_Addition + Ar-X

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling. Optimization would be necessary when employing this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as ligand)

  • Aryl halide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add Pd(OAc)₂ (1-3 mol%) and this compound (2-6 mol%).

  • Add the solvent mixture (e.g., Toluene:Water 4:1, 5 mL).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Performance in the Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[5][6] The nature of the ligand can influence the regioselectivity and efficiency of the reaction.

This compound as a Potential Ligand

The steric and electronic properties of this compound could be beneficial in the Heck reaction. The steric bulk may promote the dissociation of a ligand to generate a coordinatively unsaturated palladium species, which is necessary for alkene coordination. The electron-donating nature can increase the rate of oxidative addition.

Comparative Analysis and Expected Performance
Ligand AlternativeKey CharacteristicsExpected Performance of this compound
Phosphine-free (Jeffery conditions) Simple, often requires phase-transfer catalystThis compound could act as both a ligand and a base, potentially simplifying the reaction setup.
Triphenylphosphine (PPh₃) Standard ligand, can lead to catalyst decomposition at high temperaturesThe stronger σ-donating ability of this compound might lead to a more stable catalytic complex, potentially allowing for lower catalyst loadings or milder reaction conditions.
Bulky Phosphines (e.g., P(o-tol)₃) Increased stability and activityThis compound offers a different steric profile which could influence the regioselectivity of the alkene insertion.

Experimental Causality: In the Heck reaction, the regioselectivity of the migratory insertion of the alkene into the Pd-Ar bond is often influenced by sterics. The bulky cyclopentyl group on the morpholine ligand could direct the insertion to occur at the less sterically hindered carbon of the double bond, thus controlling the regiochemical outcome of the product.

Diagram: Workflow for Optimizing a Heck Reaction

Heck_Optimization A Select Substrates (Aryl Halide, Alkene) B Screen Palladium Precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) A->B C Evaluate Ligands (PPh3 vs. This compound) B->C D Optimize Base and Solvent C->D E Vary Temperature and Time D->E F Analyze Yield and Selectivity E->F F->C Re-evaluate Ligand F->D Re-optimize G Scale-up Synthesis F->G

Caption: A logical workflow for optimizing a Heck reaction.

Experimental Protocol: General Procedure for the Heck Reaction

This general protocol can be adapted for the use of this compound as a ligand in the Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as ligand)

  • Aryl halide

  • Alkene

  • Base (e.g., Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

  • Charge a reaction flask with the aryl halide (1.0 mmol), alkene (1.5 mmol), and base (2.0 mmol).

  • Add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Add the solvent (5 mL).

  • Stir the mixture at 80-120 °C for 6-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter off any inorganic salts.

  • Partition the filtrate between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the crude product by chromatography or distillation.

Conclusion and Future Outlook

While direct experimental evidence for the performance of this compound in named reactions is limited, a thorough analysis of the structure-activity relationships of related morpholine derivatives and other bulky, electron-donating ligands provides a strong basis for predicting its potential. The cyclopentyl substituent is expected to confer beneficial steric and electronic properties that could lead to enhanced catalytic activity and selectivity in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.

For researchers and drug development professionals, this compound represents an intriguing and potentially cost-effective alternative to more complex ligand systems. The experimental protocols provided in this guide offer a starting point for exploring its utility. Further systematic studies are warranted to fully elucidate its performance profile and to identify specific applications where it may offer a distinct advantage over existing catalytic systems.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Cyclopentylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Cyclopentylmorpholine, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and environmental stewardship is as paramount as our scientific pursuits.

The fundamental principle of chemical waste management is proactive hazard assessment. This compound, like many morpholine derivatives, possesses a hazard profile that demands meticulous handling from acquisition to disposal. Failure to adhere to proper procedures can result in dangerous chemical reactions, environmental contamination, and significant regulatory penalties.[1][2] This guide is designed to be a self-validating system, ensuring that by following these protocols, you are inherently operating within a framework of safety and compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific dangers of a chemical is the first step in managing its lifecycle. While a Safety Data Sheet (SDS) specific to this compound must always be the primary source of information, its hazard profile can be largely understood from the well-documented properties of the morpholine chemical family. Morpholine and its analogues are typically classified as hazardous for multiple reasons.[3][4][5][6][7]

Key Causality: The corrosive nature of morpholine compounds means they can cause severe chemical burns to skin and eyes and damage the respiratory tract if inhaled.[3][6][8][9] Their flammability presents a fire and explosion risk, especially when stored improperly or mixed with incompatible materials.[10][11] Furthermore, their toxicity underscores the imperative to prevent environmental release.[9]

Table 1: Representative Hazard Profile of Morpholine Derivatives

Hazard ClassificationDescriptionRationale for Disposal Protocol
Flammable Liquid Vapors can form explosive mixtures with air and may travel to an ignition source.[10][11]Requires storage away from heat/ignition sources and segregation from oxidizing agents. Disposal is typically via incineration by a licensed facility.[12]
Corrosive Causes severe skin burns and serious eye damage upon contact.[3][4][6]Mandates the use of robust Personal Protective Equipment (PPE). Prohibits the use of metal containers for waste accumulation due to corrosion risk.[13]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, inhaled, or absorbed through the skin.[4][6]Necessitates handling in well-ventilated areas (e.g., fume hood) and strict adherence to PPE protocols to prevent exposure.[14][15]
Environmental Hazard Harmful to aquatic life.[5][9]Strictly prohibits disposal via the sanitary sewer system ("sewering") to prevent contamination of waterways.[16][17]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling

Before beginning any process that generates this compound waste, establishing a safe working environment is non-negotiable.

Step-by-Step PPE and Handling Protocol:
  • Ventilation: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield. The corrosive nature of this compound can cause irreversible eye damage.[6][8][18]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®). Consult the glove manufacturer's compatibility chart and the chemical's SDS for specific recommendations. Double-gloving is a prudent practice.

  • Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. An apron can provide an additional layer of protection.

  • Contingency Planning: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[19][20]

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[21] Adherence to these steps ensures compliance.

Step 1: Waste Characterization

All waste containing this compound must be managed as hazardous waste. This includes the pure chemical, reaction mixtures, and any materials used for cleanup (e.g., contaminated paper towels, absorbent pads).[2][22]

Step 2: Segregation

This is the most critical step to prevent dangerous reactions.[1][13]

  • DO: Collect this compound waste in a dedicated container labeled for "Flammable, Corrosive, Non-Halogenated Organic Waste."

  • DO NOT: Mix this waste with:

    • Oxidizing Agents (e.g., nitrates, perchlorates): This can create a fire or explosion hazard.[8]

    • Strong Acids: Violent reactions can occur.[20]

    • Aqueous Waste: Keeping flammable solvent waste free of water increases its potential for energy recovery (fuel blending), a more cost-effective and environmentally preferable disposal method.[13]

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Halogenated and non-halogenated waste streams are incinerated differently and at different costs. Mixing them results in the entire volume being treated as more expensive halogenated waste.

    • Acutely Toxic (P-Listed) Wastes: Mixing with these wastes can render the entire container acutely toxic, drastically increasing disposal complexity and cost.[13]

Step 3: Container Selection and Labeling
  • Select a Compatible Container: Use a glass or high-density polyethylene (HDPE) container with a tightly sealing screw cap. Never use a metal container , as the corrosive properties of morpholine derivatives will cause it to rust and leak.[13][22]

  • Label Correctly: The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste" .[23]

    • The full chemical name: "this compound Waste" and any other constituents.

    • The specific hazards: Flammable, Corrosive, Toxic .

    • The Accumulation Start Date (the date the first drop of waste enters the container).

Step 4: Accumulation and Storage
  • Waste containers must be kept closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel and feature secondary containment (such as a spill tray) to capture any potential leaks.[23]

Step 5: Final Disposal
  • Once the waste container is full or has reached its regulatory accumulation time limit, arrange for pickup.

  • Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12][19] These services are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations, typically via high-temperature incineration.[12]

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the following diagram outlines the decision-making process for the safe disposal of this compound.

G start Start: Generation of This compound Waste sds Consult Substance-Specific SDS start->sds hazards Identify Hazards: Flammable, Corrosive, Toxic sds->hazards ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) hazards->ppe segregate Segregate Waste Stream (Non-Halogenated, Flammable, Corrosive) ppe->segregate container Select Compatible Container (Glass or Plastic, NO METAL) segregate->container label Label with 'Hazardous Waste' Tag (Contents, Hazards, Date) container->label store Store in Secondary Containment in a Designated Satellite Area label->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal

Caption: Disposal Decision Pathway for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of sparks, flames, or heat.[8]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.

By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Cyclopentylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.